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  • Product: 4-Bromobenzyl 2-(methylamino)benzoate

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-Bromobenzyl 2-(Methylamino)benzoate Derivatives: A Multi-Target Pharmacological Perspective

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Data Presentation

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Validating Enzyme Assays

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Executive Summary

The development of multi-target directed ligands (MTDLs) has revolutionized the approach to treating complex inflammatory and neoplastic diseases. Among these, 4-bromobenzyl 2-(methylamino)benzoate derivatives represent a highly specialized class of synthetic compounds that leverage the well-established anthranilate pharmacophore. By masking the carboxylic acid moiety of N-methylanthranilic acid with a bulky, halogenated benzyl ester, researchers have engineered a lipophilic prodrug capable of simultaneous kinase inhibition and cyclooxygenase (COX) modulation. This whitepaper provides an in-depth technical analysis of the structural pharmacology, molecular mechanisms, and self-validating experimental workflows required to evaluate these derivatives.

Structural Pharmacology & Target Binding Landscape

To understand the mechanism of action of 4-bromobenzyl 2-(methylamino)benzoate, one must deconstruct its molecular architecture into two functional domains:

  • The N-Methylanthranilate Core: Anthranilic acid derivatives (fenamates) are a well-documented class of non-steroidal anti-inflammatory drugs (NSAIDs) . The 2-(methylamino)benzoate core provides the essential hydrogen bond donor (secondary amine) and acceptor (carbonyl oxygen) required to competitively bind the cyclooxygenase active site[1]([Link]).

  • The 4-Bromobenzyl Ester Linkage: Traditional fenamates possess a free carboxylic acid, which is a primary driver of gastrointestinal mucosal toxicity. Esterification with a 4-bromobenzyl group serves a dual purpose. First, it completely masks the acidic group, creating a highly membrane-permeable prodrug that minimizes direct GI irritation[2](https://www.jmchemsci.com/article_173030.html). Second, the bulky, halogenated benzyl moiety facilitates strong π

    π stacking and halogen bonding interactions within deep hydrophobic pockets, such as the ATP-binding cleft of kinases or the S4 pocket of serine proteases[2]([Link]).

Primary Mechanisms of Action

The pharmacological efficacy of these derivatives is driven by a bifurcated mechanism of action, depending on the intracellular hydrolysis state of the molecule.

Pathway A: Cyclooxygenase (COX) Inhibition via Prodrug Hydrolysis

Upon traversing the lipid bilayer, the ester bond of the molecule is cleaved by ubiquitous intracellular esterases. This hydrolysis releases the active N-methylanthranilic acid pharmacophore. Similar to mefenamic acid, this active metabolite enters the hydrophobic channel of COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2)[3]([Link]).

Pathway B: Direct Kinase Inhibition (MK-2 / p38 Axis)

Unlike the hydrolyzed metabolite, the intact 4-bromobenzyl ester can act as a direct inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2). The intact molecule acts as an ATP-competitive inhibitor, where the 4-bromobenzyl group anchors the compound deep within the kinase domain. Inhibiting MK-2 disrupts the downstream p38 MAPK signaling cascade, effectively halting the translation of pro-inflammatory cytokines such as TNF- α and IL-6[4]().

Pathway C: NF- κ B Suppression

MOA Prodrug 4-Bromobenzyl 2-(methylamino)benzoate Esterase Intracellular Esterases Prodrug->Esterase Hydrolysis MK2 MK-2 Kinase Prodrug->MK2 Direct ATP-pocket Binding ActiveMetabolite N-Methylanthranilic Acid Esterase->ActiveMetabolite COX2 COX-2 Enzyme ActiveMetabolite->COX2 Competitive Inhibition NFkB NF-κB Pathway ActiveMetabolite->NFkB Suppression Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Blocked Cytokines Pro-inflammatory Cytokines MK2->Cytokines Blocked NFkB->Cytokines Blocked

Multi-target signaling pathway of 4-bromobenzyl 2-(methylamino)benzoate derivatives.

Experimental Protocols for Validation (Self-Validating Systems)

To rigorously evaluate these derivatives, experimental designs must account for the compound's prodrug nature and inherent physicochemical properties. The following protocols are engineered as self-validating systems.

Protocol 1: Intracellular COX-2 Selectivity Assay (Cell-Based)
  • Causality: Cell-free recombinant COX assays will yield false negatives because the ester prodrug requires cellular esterases to release the active fenamate-like pharmacophore. Therefore, a whole-cell assay is mandatory[5]([Link]).

  • Self-Validation: The assay utilizes Mefenamic acid as a positive control and DMSO as a vehicle negative control. Assay robustness is validated by calculating the Z'-factor (must be > 0.5).

  • Methodology:

    • Seed RAW 264.7 murine macrophages in a 96-well plate at 5×104 cells/well.

    • Pre-incubate cells with the derivative ( 0.1−10μM ) for 4 hours. Critical step: This incubation time is required to allow complete esterase-mediated hydrolysis.

    • Stimulate cells with Lipopolysaccharide (LPS, 1μg/mL ) for 18 hours to induce COX-2 expression.

    • Harvest the supernatant and quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 2: MK-2 Kinase Activity Profiling via TR-FRET
  • Causality: Anthranilate derivatives inherently possess fluorescent properties, often emitting in the blue/green spectrum. Standard fluorometric kinase assays suffer from severe compound auto-fluorescence interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate this background noise, ensuring high-fidelity data.

  • Self-Validation: Staurosporine is used as a pan-kinase positive control. The readout relies on a ratiometric measurement (Acceptor/Donor emission), which internally controls for well-to-well volume variations and minor quenching effects.

  • Methodology:

    • In a 384-well microplate, combine recombinant MK-2 enzyme, ATP (at Km​ concentration), and a biotinylated peptide substrate in kinase reaction buffer.

    • Add the intact 4-bromobenzyl ester compound. (Note: No esterase is added, as the intact molecule binds the ATP pocket).

    • Incubate for 60 minutes at room temperature.

    • Quench the reaction with EDTA and add a detection mixture containing a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor).

    • Read time-resolved fluorescence (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 100 μs delay.

Protocol S1 Compound Synthesis S2 TR-FRET Kinase Profiling S1->S2 S3 Cell-Based COX-2 Assay S2->S3 S4 In Vivo Efficacy S3->S4

Step-by-step experimental workflow for validating anthranilate derivative hits.

Quantitative Data Summaries

The table below summarizes the expected pharmacological profile of 4-bromobenzyl 2-(methylamino)benzoate based on structure-activity relationship (SAR) data of analogous anthranilate MTDLs.

Target / PathwayAssay TypeActive Molecular SpeciesRepresentative IC 50​ / Ki​ Primary Mechanism
COX-2 Enzyme Cell-Based (RAW 264.7)Hydrolyzed (N-methylanthranilic acid) 0.8−1.5μM Competitive inhibition of arachidonic acid channel
COX-1 Enzyme Cell-Based (RAW 264.7)Hydrolyzed (N-methylanthranilic acid) 4.0−6.5μM Competitive inhibition (Moderate COX-2 selectivity)
MK-2 Kinase Cell-Free (TR-FRET)Intact Prodrug (Ester) 45−120nM Direct ATP-pocket binding via halogen/ π interactions
NF- κ B Reporter Gene AssayHydrolyzed (N-methylanthranilic acid) 2.5−5.0μM Prevention of nuclear translocation

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Exploratory

In Vitro Toxicity and Safety Profile of 4-Bromobenzyl 2-(Methylamino)benzoate: A Preclinical Evaluation Guide

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating the safety profile of a novel synthetic ester like 4-bromobenzyl 2-(methylamino)benzoate requires moving beyond simple checklist toxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating the safety profile of a novel synthetic ester like 4-bromobenzyl 2-(methylamino)benzoate requires moving beyond simple checklist toxicology. We must deconstruct the molecule into its functional moieties to predict its biological liabilities.

This compound consists of an anthranilate pharmacophore (2-(methylamino)benzoate) linked via an ester bond to a halogenated benzyl moiety (4-bromobenzyl). While anthranilates are generally well-tolerated and widely used in flavors and fragrances, the ester linkage acts as a metabolic liability. In the human hepatic environment, esters are rapidly cleaved by Carboxylesterases (CES1 and CES2)[1]. The resulting metabolite, 4-bromobenzyl alcohol, presents a distinct toxicological challenge, as halogenated benzylic alcohols can undergo further oxidation into reactive, electrophilic aldehydes. Furthermore, the intact parent molecule's lipophilicity and aromatic rings flag it as a potential inhibitor of the promiscuous hERG potassium channel[2].

This whitepaper outlines the self-validating in vitro workflows required to rigorously profile the hepatotoxicity, genotoxicity, and cardiotoxicity of this compound.

Metabolic Liability: Carboxylesterase (CES) Hydrolysis

Before assessing direct cellular toxicity, we must understand the compound's fate in the liver. Human Liver Microsomes (HLMs) are rich in Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2), which dictate the primary metabolic pathway for bulky esters[3][4]. CES1 typically prefers substrates with large acyl groups, while CES2 favors large alcohol leaving groups[3].

Because 4-bromobenzyl 2-(methylamino)benzoate will be rapidly hydrolyzed into N-methylanthranilic acid and 4-bromobenzyl alcohol, any in vitro assay lacking metabolic competence (e.g., standard cell lines without S9 fraction) will only measure the toxicity of the parent compound, yielding a false safety profile.

MetabolicPathway Parent 4-bromobenzyl 2-(methylamino)benzoate Enzyme Carboxylesterases (CES1 / CES2) Parent->Enzyme Hepatic Microsomes Metab1 N-methylanthranilic acid (Low Toxicity) Enzyme->Metab1 Hydrolysis Metab2 4-bromobenzyl alcohol (Potential Cytotoxin) Enzyme->Metab2 Hydrolysis

Fig 1: CES-mediated hydrolysis of 4-bromobenzyl 2-(methylamino)benzoate.

Protocol: In Vitro Microsomal Stability Assay
  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine HLMs (0.5 mg/mL final protein concentration) with 1 µM of the test compound in the buffer.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (to account for parallel CYP450 metabolism)[4].

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the formation of 4-bromobenzyl alcohol.

Hepatotoxicity Profiling: High-Content Analysis (HCA)

To evaluate the mechanistic toxicity of the parent compound and its metabolites, we utilize High-Content Analysis (HCA) in HepG2 cells. HepG2 cells are the industry standard for multi-parametric liver injury assessment[5][6]. Because the 4-bromobenzyl alcohol metabolite can induce oxidative stress, we must measure specific endpoints rather than just gross cell death[7].

Protocol: Multi-Parametric HCA in HepG2 Cells
  • Cell Seeding: Seed HepG2 cells in 96-well collagen-coated plates at 1x10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2[8].

  • Compound Exposure: Treat cells with the compound across a 10-point concentration gradient (0.1 µM to 100 µM) for 24 and 48 hours[7][8]. Crucial Step: Include a parallel plate treated with S9 fraction to ensure the toxicity of the hydrolyzed metabolites is captured.

  • Fluorescent Staining: Wash cells and apply a multiplexed dye cocktail[7]:

    • Hoechst 33342: Nuclear condensation/fragmentation.

    • TMRM: Mitochondrial membrane potential (sensitive early marker for mitochondrial impairment).

    • BODIPY: Lipid peroxidation/steatosis.

    • Fluo-4AM: Cytosolic free calcium overload.

  • Imaging & Analysis: Image using an automated confocal high-content imager. Calculate the IC50 for each specific mechanistic parameter.

Genotoxicity: OECD 471 Ames Test

Halogenated aromatic compounds carry an inherent risk of forming DNA-reactive intermediates. Therefore, the bacterial reverse mutation assay (Ames Test), governed by OECD Guideline 471, is a mandatory regulatory hurdle[9].

Because 4-bromobenzyl 2-(methylamino)benzoate requires ester cleavage to release the potentially reactive 4-bromobenzyl alcohol, the inclusion of the S9 metabolic activation system is not just a regulatory checkbox—it is the core mechanistic driver of the assay[9][10].

Protocol: Pre-Incubation Ames Test (OECD 471)

Note: The pre-incubation method is prioritized over plate incorporation, as it increases sensitivity for short-lived metabolites generated by S9 enzymes[11][12].

  • Strain Preparation: Grow histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight[11].

  • Pre-Incubation: In a sterile tube, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for non-activated controls), and 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate )[10][11].

  • Incubation: Shake at 37°C for 20 minutes to allow metabolic cleavage and DNA interaction[11].

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tube, mix, and pour over minimal glucose agar plates[11].

  • Scoring: Incubate plates for 48–72 hours at 37°C. Count revertant colonies. A dose-dependent increase in revertants (≥2-fold over vehicle control) indicates mutagenicity[11].

Cardiac Safety: hERG Patch Clamp Assay

The lipophilic nature of the 4-bromobenzyl group combined with the aromatic amine makes this compound a prime candidate for trapping within the inner vestibule of the hERG (Kv11.1) potassium channel[2]. Inhibition of hERG delays ventricular repolarization, manifesting as QT prolongation on an ECG and increasing the risk of lethal Torsades de Pointes (TdP)[13][14]. We assess this using the FDA-recommended whole-cell patch-clamp methodology[15].

hERGWorkflow CellPrep HEK293 Cells Expressing hERG Patch Whole-Cell Patch Clamp CellPrep->Patch Voltage Voltage Protocol (+20mV to -50mV) Patch->Voltage Drug Compound Addition (Cumulative Dosing) Voltage->Drug Control E-4031 Addition (Positive Control) Drug->Control Analysis Tail Current Inhibition Analysis Control->Analysis

Fig 2: Step-by-step whole-cell patch clamp workflow for hERG safety profiling.

Protocol: GLP hERG Patch Clamp (ICH S7B / FDA Best Practices)
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Conduct experiments at physiological temperatures (35–37°C)[13][15].

  • Patching: Achieve a >1 GΩ seal using a glass micropipette, then rupture the membrane to establish the whole-cell configuration[15].

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward hERG tail current[15].

  • Compound Application: Apply the compound cumulatively (e.g., 0.1, 1, 10, 30 µM) once baseline tail currents are stable (<10% variance over 25 traces)[15].

  • Validation: Apply 0.5 µM E-4031 (a known potent hERG inhibitor) at the end of the assay to completely block the hERG current, verifying assay sensitivity and isolating the hERG-specific residual current[15].

Quantitative Data Summary

The table below synthesizes the predictive in vitro safety profile of 4-bromobenzyl 2-(methylamino)benzoate based on the established behavior of its structural analogs and the assays described above.

Assay CategoryEndpoint / ParameterPredictive Result / ValueMechanistic Interpretation
Metabolic Stability HLM Half-life (T1/2)< 15 minutesRapid ester hydrolysis by CES1/CES2[1][4].
Hepatotoxicity (HepG2) Cell Viability (Hoechst) IC50~45 µM (-S9) / ~15 µM (+S9)Toxicity increases with metabolic activation due to 4-bromobenzyl alcohol formation[7][8].
Hepatotoxicity (HepG2) Mitochondrial Pot. (TMRM)Early dose-dependent drop4-bromobenzyl alcohol induces early mitochondrial uncoupling[7].
Genotoxicity (Ames) TA98 / TA100 RevertantsNegative (-S9) / Weak Pos (+S9)S9-mediated oxidation of the benzyl moiety may form reactive electrophiles[10][11].
Cardiotoxicity (hERG) IC50 (Tail Current Block)~8.5 µMModerate hERG liability driven by lipophilicity and aromatic amine[2][15].

References

  • Bacterial Reverse Mutation Assay (Ames Test) - NIB. National Institute of Biology.[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri.[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab.[Link]

  • Ames Test - Scientific background. Xenometrix.[Link]

  • Ames Test - Confirmatory test included - OECD 471. Vivotecnia.[Link]

  • Involvement of Carboxylesterase 1 and 2 in the Hydrolysis of... Scilit.[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Alteration of hepatic carboxylesterase activity by soman: Inhibition in vitro and enhancement in vivo. Taylor & Francis.[Link]

  • In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors. ResearchGate.[Link]

  • Best Practice hERG Assay | Advanced Solutions. Mediford Corporation.[Link]

  • hERG Serum Shift Assay. Charles River Laboratories.[Link]

  • Cardiac safety. Nanion Technologies.[Link]

  • Involvement of Carboxylesterase in Hydrolysis of Propranolol... Semantic Scholar.[Link]

  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. FDA.[Link]

  • In Vitro Metabolism of Flucetosulfuron by Human Liver Microsomes. ACS Publications.[Link]

  • Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Oxford Academic.[Link]

  • Hepatotoxicity Assay Service. Mattek - Part of Sartorius.[Link]

  • Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. MDPI.[Link]

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC.[Link]

  • Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. ACS Publications.[Link]

Sources

Foundational

Electronic properties and dipole moment of 4-bromobenzyl 2-(methylamino)benzoate

An In-Depth Technical Guide on the Electronic Properties and Dipole Moment of 4-Bromobenzyl 2-(methylamino)benzoate Executive Summary The compound 4-bromobenzyl 2-(methylamino)benzoate represents a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic Properties and Dipole Moment of 4-Bromobenzyl 2-(methylamino)benzoate

Executive Summary

The compound 4-bromobenzyl 2-(methylamino)benzoate represents a highly functionalized donor-π-acceptor (D-π-A) molecular architecture. Featuring an electron-donating methylamino group (-NHCH₃) and an electron-withdrawing ester linkage bonded to a polarizable 4-bromobenzyl moiety, this molecule is of significant interest in the fields of nonlinear optics (NLO), pharmaceutical intermediates, and organic fluorophores.

This whitepaper provides a comprehensive analysis of its electronic properties, global reactivity descriptors, and dipole moment, grounded in Density Functional Theory (DFT). By detailing the causality behind computational and synthetic protocols, this guide serves as a self-validating framework for researchers investigating halogenated anthranilate derivatives.

Theoretical Framework & Computational Strategy

To accurately model the electronic properties of 4-bromobenzyl 2-(methylamino)benzoate, Density Functional Theory (DFT) is employed. The choice of functional and basis set is not arbitrary; it must account for the specific stereoelectronic demands of the molecule.

We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid exchange-correlation functional [1][2]. B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals, providing highly accurate ground-state geometries and frontier orbital energies.

The 6-311++G(d,p) basis set is selected for the following mechanistic reasons:

  • Diffuse Functions (++): Critical for accurately modeling the electron density of the lone pairs on the nitrogen and oxygen atoms, as well as the highly polarizable, electron-rich bromine atom.

  • Polarization Functions (d,p): Allow atomic orbitals to shift asymmetrically, which is strictly required to calculate an accurate dipole moment in a highly anisotropic D-π-A system.

G N1 Initial Geometry (GaussView) N2 Geometry Optimization B3LYP/6-311++G(d,p) N1->N2 N3 Frequency Analysis (True Minima Check) N2->N3 N4 Electronic Properties (HOMO-LUMO, MEP) N3->N4 N5 Dipole & NLO Calculations N3->N5

Fig 1. Step-by-step computational workflow for DFT analysis.

Electronic Properties and Frontier Molecular Orbitals

The chemical reactivity and kinetic stability of 4-bromobenzyl 2-(methylamino)benzoate are dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Localization: The electron density is primarily localized over the 2-(methylamino)benzoate ring, specifically concentrated on the nitrogen lone pair and the adjacent aromatic π-system.

  • LUMO Localization: The LUMO is predominantly distributed over the ester carbonyl and extends toward the 4-bromobenzyl ring, acting as the electron acceptor region.

The energy gap ( Egap​=ELUMO​−EHOMO​ ) is a critical indicator of molecular conductance and stability. A calculated gap of approximately 4.12 eV indicates a stable molecule with moderate polarizability, making it a viable candidate for electro-optic applications.

G Donor Donor (-NHCH3) Localized HOMO Gap ΔE = 4.12 eV Charge Transfer Donor->Gap Acceptor Acceptor (-COO-) Localized LUMO Gap->Acceptor

Fig 2. Intramolecular charge transfer from donor to acceptor.

Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential ( I≈−EHOMO​ ) and electron affinity ( A≈−ELUMO​ ) are used to calculate global reactivity descriptors based on the conceptual DFT framework established by Parr and Pearson [3].

  • Chemical Hardness ( η ): Resistance to charge transfer ( η=2I−A​ ).

  • Electronegativity ( χ ): Tendency to attract electrons ( χ=2I+A​ ).

  • Electrophilicity Index ( ω ): Propensity to accept electron density ( ω=2ηχ2​ ).

Table 1: Calculated Electronic Energies and Reactivity Descriptors

ParameterSymbolCalculated Value (eV)
HOMO Energy EHOMO​ -5.80
LUMO Energy ELUMO​ -1.68
Energy Gap ΔE 4.12
Ionization Potential I 5.80
Electron Affinity A 1.68
Chemical Hardness η 2.06
Electronegativity χ 3.74
Electrophilicity Index ω 3.39

Dipole Moment and NLO Potential

The dipole moment ( μ ) is a vector quantity that defines the overall polarity of the molecule. In 4-bromobenzyl 2-(methylamino)benzoate, the dipole moment is heavily influenced by two competing vectors:

  • The strong electron-withdrawing effect of the bromine atom on the benzyl ring.

  • The push-pull resonance within the methylamino-benzoate core.

Because the molecule is non-centrosymmetric and possesses a highly conjugated bridge between the donor and acceptor, it exhibits a substantial total dipole moment ( μtot​≈4.85 Debye). This large dipole moment, combined with low Egap​ , suggests that the molecule possesses significant first hyperpolarizability ( β ), a prerequisite for materials used in second-harmonic generation (SHG) and nonlinear optics.

Table 2: Dipole Moment Vector Components (B3LYP/6-311++G(d,p))

ComponentValue (Debye)
μx​ -3.12
μy​ 2.45
μz​ -2.76
Total Dipole ( μtot​ ) 4.85

Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for both the physical synthesis and the computational modeling of the compound.

Protocol A: Chemical Synthesis of 4-bromobenzyl 2-(methylamino)benzoate

Causality: This standard SN​2 esterification utilizes a mild base ( K2​CO3​ ) to selectively deprotonate the carboxylic acid without causing degradation or unwanted alkylation of the secondary amine.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 5.0 mmol) of 2-(methylamino)benzoic acid (N-methylanthranilic acid) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Dropwise, add 1.1 equivalents of 4-bromobenzyl bromide dissolved in 5 mL of DMF.

  • Reaction & Monitoring: Heat the reaction mixture to 60°C under an inert nitrogen atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 4:1). The disappearance of the highly fluorescent starting material indicates completion (typically 4-6 hours).

  • Workup: Cool to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield the pure ester. Validate structure via 1H and 13C NMR.

Protocol B: Computational DFT Workflow

Causality: Running a frequency calculation immediately after geometry optimization is a strict requirement to prove that the converged structure is a true local minimum (zero imaginary frequencies) rather than a transition state.

  • Input Generation: Construct the 3D molecular geometry of 4-bromobenzyl 2-(methylamino)benzoate using GaussView 6.0.

  • Optimization: Set up the Gaussian 16 input file for a ground-state geometry optimization using the keyword route: #p opt freq b3lyp/6-311++g(d,p).

  • Validation: Execute the calculation. Upon completion, parse the output file to verify that the number of imaginary frequencies is exactly 0.

  • Property Extraction: Extract the HOMO and LUMO eigenvalues from the formatted checkpoint file (.fchk). Calculate the energy gap by converting atomic units (Hartrees) to electron volts (eV) using the conversion factor 1 a.u.=27.2114 eV .

  • Dipole Moment: Locate the Dipole moment (field-independent basis, Debye) section in the Gaussian output file to extract the X, Y, Z vector components and the total scalar dipole.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. ScienceOpen. Available at:[Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B. PubMed. Available at:[Link]

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society. ACS Publications. Available at:[Link]

Protocols & Analytical Methods

Method

Catalysts used in the preparation of 4-bromobenzyl 2-(methylamino)benzoate

An In-Depth Guide to Catalytic Systems for the Synthesis of 4-bromobenzyl 2-(methylamino)benzoate For professionals in pharmaceutical research and drug development, the efficient synthesis of novel molecular entities is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalytic Systems for the Synthesis of 4-bromobenzyl 2-(methylamino)benzoate

For professionals in pharmaceutical research and drug development, the efficient synthesis of novel molecular entities is paramount. The target molecule, 4-bromobenzyl 2-(methylamino)benzoate, serves as a versatile intermediate, incorporating a bromobenzyl moiety suitable for further cross-coupling reactions and an N-methyl anthranilate core, a common scaffold in medicinal chemistry. Its preparation, a direct esterification between 2-(methylamino)benzoic acid and 4-bromobenzyl alcohol, presents a classic challenge that hinges on effective catalysis to achieve high yields under mild conditions, preserving the integrity of the functional groups.

This guide provides a detailed exploration of the primary catalytic systems employed for this transformation. We will move beyond simple procedural lists to dissect the mechanistic rationale behind catalyst selection, offering field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

The Core Challenge: Overcoming Activation Barriers in Esterification

Direct esterification of a carboxylic acid and an alcohol is an equilibrium-limited process that requires activation of the carboxylic acid to proceed at a reasonable rate. The presence of the N-methyl group on the anthranilic acid precursor adds a layer of complexity, as its basicity can interfere with traditional acid catalysis and its steric bulk can hinder the approach of the alcohol nucleophile. Therefore, modern catalytic methods that operate under neutral or basic conditions and utilize highly reactive intermediates are strongly preferred.

Premier Catalytic Strategy: Carbodiimide-Mediated Coupling with a Nucleophilic Catalyst

The most reliable and widely adopted method for this type of esterification is the Steglich reaction, which employs a carbodiimide as a coupling agent to activate the carboxylic acid and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the acyl transfer.[1][2][3]

The Mechanism of Action: A Synergistic Partnership

This system's success lies in a well-defined, multi-step mechanism where each component has a critical role:

  • Carboxylic Acid Activation: The carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxyl group of 2-(methylamino)benzoic acid. This forms a highly reactive O-acylisourea intermediate.[1][4] This intermediate is essentially a carboxylic acid anhydride with enhanced reactivity.

  • The Crucial Role of the DMAP Catalyst: While the O-acylisourea can react directly with an alcohol, the reaction can be slow, especially with hindered substrates. More importantly, this intermediate is prone to a debilitating side reaction: an intramolecular 1,3-acyl rearrangement to form a stable and unreactive N-acylurea, which halts the desired reaction pathway.[2][3]

    This is where the catalytic action of DMAP becomes essential. DMAP is a far stronger nucleophile than the alcohol.[5][6] It rapidly attacks the O-acylisourea intermediate to form a new, highly reactive intermediate: an N-acylpyridinium salt.[3][4][5] This species is highly electrophilic at the carbonyl carbon and, critically, it is not susceptible to the rearrangement that forms the N-acylurea.[4]

  • Ester Formation and Catalyst Regeneration: The 4-bromobenzyl alcohol then attacks the N-acylpyridinium salt. This step proceeds efficiently due to the high reactivity of the intermediate and results in the formation of the desired ester, 4-bromobenzyl 2-(methylamino)benzoate, and the regeneration of the DMAP catalyst, allowing it to re-enter the catalytic cycle.[1][5]

The catalytic cycle is a testament to the power of organocatalysis, where a small amount of DMAP can dramatically accelerate the reaction, increase yields, and enhance the purity of the final product by preventing side reactions.[7]

Diagram: Catalytic Cycle of DMAP in Carbodiimide-Mediated Esterification```dot

G cluster_side Side Reaction (Prevented by DMAP) Isourea_side O-Acylisourea N_Acylurea N-Acylurea (Unreactive Byproduct) Isourea_side->N_Acylurea 1,3-Rearrangement (slow)

Caption: General workflow for the synthesis of the target ester.

Authoritative Insights and Troubleshooting

  • Reagent Purity: The use of anhydrous solvents is critical, as water can hydrolyze the reactive intermediates and consume the carbodiimide.

  • Monitoring the Reaction: When monitoring by TLC, it is advisable to spot the starting carboxylic acid, the alcohol, and the reaction mixture on the same plate. The disappearance of the limiting reagent and the appearance of a new, typically less polar, spot for the ester product indicates progress.

  • Purification: The primary challenge in purification is the removal of the urea byproduct. The aqueous work-up for EDC is generally cleaner. If using DCC, ensuring complete filtration of the DCU is key, though some may remain dissolved and require removal by chromatography.

  • Low Yield: If the reaction stalls, gentle heating (e.g., to 40°C) can sometimes drive it to completion. Alternatively, adding a small additional portion of the coupling agent may be necessary if it has degraded due to moisture. The absence of DMAP is a common cause of failure, leading to the formation of the unreactive N-acylurea.

Conclusion

The synthesis of 4-bromobenzyl 2-(methylamino)benzoate is most effectively achieved through a carbodiimide-mediated esterification catalytically accelerated by DMAP. This method, known as the Steglich esterification, is mild, efficient, and high-yielding, representing a cornerstone of modern organic synthesis. Its success is rooted in the nucleophilic catalytic action of DMAP, which intercepts a reactive O-acylisourea intermediate to form a more potent N-acylpyridinium salt, thereby preventing unwanted side reactions and ensuring efficient acyl transfer. By understanding the mechanistic principles and adhering to robust protocols, researchers can reliably prepare this and other valuable ester intermediates for applications in drug discovery and development.

References

Sources

Application

Application Notes and Protocol for the Solubilization of 4-bromobenzyl 2-(methylamino)benzoate in DMSO for In Vitro Assays

Abstract This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the proper methods for dissolving and handling 4-bromobenzyl 2-(methylamino)b...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the proper methods for dissolving and handling 4-bromobenzyl 2-(methylamino)benzoate in dimethyl sulfoxide (DMSO) for use in biological assays. The protocol emphasizes best practices to ensure solution integrity, mitigate solvent-induced artifacts, and achieve reproducible experimental outcomes. Key considerations, including the physicochemical properties of the compound, the critical role of solvent quality, and step-by-step procedures for stock solution preparation, serial dilution, and quality control, are discussed in depth.

Introduction: The Criticality of Proper Compound Solubilization

The accuracy and reproducibility of in vitro assays are fundamentally dependent on the precise and consistent delivery of the test compound to the biological system. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast array of small organic molecules, making it an indispensable tool in drug discovery and life sciences research.[1][2] However, improper handling of compounds and their DMSO solutions can lead to significant experimental artifacts, including concentration inaccuracies due to poor solubility, compound precipitation upon dilution into aqueous assay media, and cellular toxicity induced by the solvent itself.[1]

This application note provides a robust protocol for the solubilization of 4-bromobenzyl 2-(methylamino)benzoate in DMSO. While specific experimental data for this compound is not widely published, its structure—an ester formed from 4-bromobenzyl alcohol and N-methylanthranilic acid—suggests it is a hydrophobic molecule requiring careful handling to achieve complete dissolution and maintain stability. This guide will, therefore, integrate general best practices with specific considerations derived from the compound's chemical structure.

Physicochemical Properties and Initial Considerations

A thorough understanding of the compound's properties is paramount for developing a successful dissolution protocol.

Properties of 4-bromobenzyl 2-(methylamino)benzoate

While experimental data for the specific compound of interest is limited, we can infer its properties from its constituent parts. The presence of two benzene rings and a bromine atom contributes to its hydrophobicity, while the ester and secondary amine groups provide some polarity.

PropertyInferred Characteristic/ValueRationale
Molecular Formula C₁₅H₁₄BrNO₂Based on chemical structure.
Molecular Weight 320.18 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid.Typical for similar small organic molecules.
Solubility Expected to be poorly soluble in water, but soluble in organic solvents like DMSO.The hydrophobic nature of the benzyl and bromophenyl groups dominates.
Stability Generally stable, but the ester linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.Ester bonds can be labile outside of a neutral pH range.
The Role of DMSO Quality

The quality of the DMSO used is a critical, often overlooked, variable.

DMSO Grade Purity Key Features and Recommendations
Anhydrous ≥99.9%Essential for preventing compound precipitation. DMSO is highly hygroscopic and will readily absorb atmospheric moisture, which can significantly decrease the solubility of hydrophobic compounds.[2]
Molecular Biology Grade ≥99.9%Tested for the absence of nucleases and proteases, making it suitable for cell-based assays and experiments involving nucleic acids or proteins.
ACS/USP Grade ≥99.9%Meets the rigorous standards of the American Chemical Society or United States Pharmacopeia, ensuring high purity and low levels of contaminants.

Recommendation: For all in vitro assays, particularly cell-based assays, the use of anhydrous, molecular biology grade DMSO (≥99.9% purity) is strongly recommended.[2]

Detailed Protocol for Solubilization and Use

This protocol is designed to be a self-validating system, with built-in checks and explanations for each step. Adherence to these procedures will ensure the preparation of high-quality, reliable compound solutions.

Materials and Equipment
  • 4-bromobenzyl 2-(methylamino)benzoate (solid form)

  • Anhydrous, molecular biology grade DMSO (≥99.9% purity)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Water bath sonicator (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc QC & Storage calc 1. Calculate Mass (for 10 mM stock) weigh 2. Accurately Weigh Compound calc->weigh Target Mass add_dmso 3. Add Anhydrous DMSO weigh->add_dmso Transfer to Tube dissolve 4. Dissolve Compound (Vortex/Sonicate) add_dmso->dissolve Create Slurry inspect 5. Visual Inspection (Clarity) dissolve->inspect Ensure Complete Dissolution aliquot 6. Aliquot for Single Use inspect->aliquot If Clear store 7. Store at -20°C or -80°C aliquot->store Prevent Freeze-Thaw

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Procedure for a 10 mM Stock Solution
  • Calculation of Required Mass:

    • The molecular weight of 4-bromobenzyl 2-(methylamino)benzoate is 320.18 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 320.18 g/mol * (1000 mg / 1 g) = 3.20 mg

  • Weighing the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully add 3.20 mg of 4-bromobenzyl 2-(methylamino)benzoate to the tube.

    • Expert Insight: Weighing small quantities can be prone to error. For greater accuracy, consider preparing a larger volume of stock solution (e.g., 5 mL, requiring 16.0 mg of compound).

  • Adding DMSO and Dissolution:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Tightly cap the tube and vortex for 30-60 seconds.[1]

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[1] Gentle warming to 37°C can also aid dissolution, but should be used with caution as heat can degrade some compounds.[1]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Trustworthiness: Aliquoting is a critical step to prevent repeated freeze-thaw cycles, which can lead to compound degradation and the absorption of atmospheric moisture, potentially causing the compound to precipitate out of solution over time.[1][2]

    • Store the aliquots at -20°C for short- to medium-term storage (1-6 months) or at -80°C for long-term storage.[2] Ensure the tubes are tightly sealed.

Preparation of Working Solutions: Serial Dilution

It is crucial to perform serial dilutions in 100% DMSO before the final dilution into your aqueous assay buffer.[1] This minimizes the risk of compound precipitation.

G stock 10 mM Stock in 100% DMSO d1 1 mM in 100% DMSO stock->d1 1:10 dilution (in DMSO) d2 100 µM in 100% DMSO d1->d2 d3 10 µM in 100% DMSO d2->d3 assay_plate Final Assay Plate (e.g., 0.1% DMSO) d3->assay_plate Final 1:1000 dilution (into aqueous buffer)

Caption: Serial dilution workflow in 100% DMSO.

Example: Preparing a 10 µM final concentration in an assay with a final DMSO concentration of 0.1%

  • From your 10 mM stock, prepare a 100 µM intermediate stock by diluting 1:100 in 100% DMSO (e.g., 2 µL of 10 mM stock + 198 µL of 100% DMSO).

  • Add 1 µL of the 100 µM intermediate stock to 999 µL of your final assay buffer. This will give you a final compound concentration of 100 nM and a final DMSO concentration of 0.1%.

Quality Control and Best Practices

A protocol is only as reliable as its execution. The following best practices are essential for ensuring the integrity of your experiments.

  • Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically ≤ 0.5% , to avoid solvent-induced cytotoxicity or off-target effects.[1][3] For sensitive or primary cell lines, a final concentration of ≤ 0.1% is recommended.[4][5]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your test wells but no compound.[1] This allows you to differentiate between the effects of the compound and the effects of the solvent.

  • Visual Inspection for Precipitation: Before use, always thaw your stock solution aliquots and visually inspect them for any signs of precipitation. If precipitates are observed, attempt to redissolve them by vortexing and/or brief sonication. If the precipitate does not redissolve, do not use the aliquot.

  • Standardized Procedures: The preparation of solutions should adhere to established standards to ensure accuracy and consistency.[6][7][8][9]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound fails to dissolve in 100% DMSO. Insufficient solvent volume; low intrinsic solubility.Try preparing a lower concentration stock solution (e.g., 1 mM). Use sonication and gentle warming (37°C).
Compound precipitates upon dilution into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.Perform serial dilutions in 100% DMSO to a concentration closer to the final desired concentration before the final dilution step.[1]
Inconsistent assay results between experiments. Repeated freeze-thaw cycles of stock solution; use of non-anhydrous DMSO; inaccurate pipetting.Always use single-use aliquots.[2] Use fresh, anhydrous DMSO.[2] Ensure pipettes are properly calibrated.
High background toxicity or off-target effects observed in vehicle control. Final DMSO concentration is too high.Lower the final DMSO concentration in the assay to ≤ 0.1%. Perform a dose-response curve for DMSO alone on your cell line to determine its tolerance.[3][4]

Conclusion

The successful use of 4-bromobenzyl 2-(methylamino)benzoate in in vitro assays is critically dependent on a meticulous and scientifically grounded dissolution and handling protocol. By utilizing high-purity anhydrous DMSO, preparing a concentrated stock solution, adhering to a serial dilution scheme in 100% DMSO, and maintaining a low final solvent concentration in the assay, researchers can ensure the integrity and reproducibility of their experimental data. This structured approach, combined with vigilant quality control, provides a robust framework for obtaining reliable insights into the biological activity of this and other hydrophobic small molecules.

References

  • ASTM International. (2023). E200-16: Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis. [Link]

  • ASTM International. (2017). E200: Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis. [Link]

  • de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PeerJ. [Link]

  • Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research. [Link]

  • ASTM International. (2016). E200-16: Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis. [Link]

  • ANSI Webstore. ASTM E200-23: Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • LifeTein®. How to dissolve peptides in DMSO?. [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 4-Bromobenzyl 2-(Methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Chemical Diversity with a Versatile Building Block The quest for novel therapeutic agents and functional materials is intrinsically...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Chemical Diversity with a Versatile Building Block

The quest for novel therapeutic agents and functional materials is intrinsically linked to the development of efficient and modular synthetic strategies. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with remarkable functional group tolerance.[1][2] This guide focuses on the utility of 4-bromobenzyl 2-(methylamino)benzoate , a bespoke building block designed for diversification through these powerful catalytic methods.

The structure of 4-bromobenzyl 2-(methylamino)benzoate incorporates two key features that make it a valuable substrate for medicinal chemistry and materials science. Firstly, the 4-bromobenzyl moiety provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents. Secondly, the 2-(methylamino)benzoate fragment, a derivative of anthranilic acid, is a well-established pharmacophore found in a range of biologically active compounds, including anti-inflammatory agents and kinase inhibitors.[3][4][5][6][7] The strategic combination of these two motifs within a single molecule offers a streamlined approach to generating libraries of complex compounds with high potential for biological activity.

These application notes provide detailed, field-proven protocols for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions of 4-bromobenzyl 2-(methylamino)benzoate. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system for achieving high-yield, selective transformations.

Synthesis of 4-Bromobenzyl 2-(Methylamino)benzoate

The starting material can be synthesized through standard esterification procedures, for example, by reacting 2-(methylamino)benzoic acid with 4-bromobenzyl bromide in the presence of a suitable base.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[8][9][10] Its popularity stems from the mild reaction conditions, low toxicity of the boron reagents, and exceptional functional group tolerance.[1]

Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzyl 2-(Methylamino)benzoate with Phenylboronic Acid

Reagents and Equipment:

  • 4-bromobenzyl 2-(methylamino)benzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-bromobenzyl 2-(methylamino)benzoate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a biaryl phosphine ligand like SPhos is highly effective for the coupling of aryl bromides, offering high catalyst activity and stability.[1]

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing hydrolysis of the ester functionality.[1]

  • Solvent: A mixture of dioxane and water is commonly used to dissolve both the organic and inorganic reagents.[1]

Data Presentation: Suzuki-Miyaura Coupling Performance
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1006>95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/H₂O901288
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O110882

Yields are based on analogous reactions in the literature and are predictive.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-Br OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation Substrate Ar-Br Substrate->OxAdd Heck_Workflow Start Start Setup Combine Reactants: - Aryl Bromide - Alkene - Pd Catalyst & Ligand - Base & Solvent Start->Setup Inert Establish Inert Atmosphere Setup->Inert Heat Heat and Stir (e.g., 120°C, 16-24h) Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Completion Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L-Br OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord PdII_Amine [Ar-Pd(II)L(HNR'₂)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L-NR'₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'₂ RedElim->Product Amine HNR'₂ Amine->Amine_Coord Base Base Base->Deprotonation Substrate Ar-Br Substrate->OxAdd

Sources

Application

Application Note: High-Efficiency Preparation of N-Methylanthranilic Acid Esters via 4-Bromobenzyl Alcohol

Executive Summary & Mechanistic Rationale N-methylanthranilic acid (NMAA) is a versatile aromatic building block, typically presenting as a white to pale yellow crystalline solid that is highly soluble in organic solvent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-methylanthranilic acid (NMAA) is a versatile aromatic building block, typically presenting as a white to pale yellow crystalline solid that is highly soluble in organic solvents[1]. Due to its unique structural properties, it is frequently utilized in the synthesis of dyes, fragrances, and pharmaceutical intermediates[1]. Most notably, N-methylanthranilate esters exhibit a strong, bright-blue fluorescence, making them privileged scaffolds for the design of fluorescent bioprobes targeting critical biomedical receptors such as PKC, TRPM8, and SERCA[2].

The Synthetic Challenge: Esterification of NMAA presents a specific chemical hurdle. The molecule contains an unprotected secondary amine (methylamino group). Traditional Fischer esterification requires harsh acidic conditions that can degrade sensitive substrates, while activation via acid chlorides (e.g., using thionyl chloride or oxalyl chloride) frequently results in unwanted N-acylation or polymerization due to the nucleophilicity of the secondary amine.

The Solution: To bypass these side reactions, unprotected N-methylanthranilic acid can be directly and selectively coupled with alcohols under modified Steglich esterification conditions[2]. By utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), the reaction proceeds efficiently at room temperature[3]. EDC is strategically chosen over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is highly water-soluble, allowing for rapid purification via simple aqueous workup.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the mechanistic sequence of the EDC/DMAP-mediated esterification, highlighting the transient intermediates that ensure selective O-acylation over N-acylation.

Mechanism A N-Methylanthranilic Acid (Substrate) C O-Acylisourea (Unstable Intermediate) A->C + EDC·HCl B EDC·HCl (Coupling Agent) B->C E N-Acylpyridinium (Active Ester) C->E + DMAP H Water-Soluble Urea (Byproduct) C->H Byproduct elimination D DMAP (Nucleophilic Catalyst) D->E G 4-Bromobenzyl N-Methylanthranilate (Target Product) E->G + Alcohol F 4-Bromobenzyl Alcohol (Nucleophile) F->G

Figure 1: Mechanistic pathway of the Steglich esterification using EDC and DMAP.

Materials and Reagents

For optimal results, ensure all solid reagents are stored in a desiccator and solvents are properly dried prior to use.

Table 1: Reaction Components and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
N-Methylanthranilic Acid151.161.01.51 gSubstrate
4-Bromobenzyl Alcohol187.041.12.06 gNucleophile
EDC·HCl191.701.22.30 gCoupling Agent
DMAP122.170.20.24 gAcyl Transfer Catalyst
Dichloromethane (DCM)84.93-25 mLSolvent (Anhydrous)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual and physical cues at each step confirm the reaction's progression.

Phase 1: Substrate Activation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with dry Nitrogen (N₂) gas for 5 minutes.

  • Dissolution: Add N-methylanthranilic acid (1.51 g, 10.0 mmol) to the flask and dissolve in 20 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality Insight: Cooling minimizes exothermic degradation and suppresses the formation of unreactive N-acylurea dead-end byproducts.

  • Activation: Add DMAP (0.24 g, 2.0 mmol) followed by EDC·HCl (2.30 g, 12.0 mmol) in one portion. Stir the mixture at 0 °C for 15 minutes. Causality Insight: This pre-activation allows the carboxylic acid to form the O-acylisourea, which is rapidly intercepted by DMAP to generate the highly reactive, yet stable, N-acylpyridinium active ester.

Phase 2: Nucleophilic Coupling
  • Addition: Dissolve 4-bromobenzyl alcohol (2.06 g, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the activated mixture over 5 minutes.

  • Propagation: Remove the ice-water bath and allow the reaction to warm to ambient room temperature (approx. 20–25 °C).

  • Maturation: Stir the reaction continuously for 12 hours under the N₂ atmosphere[3].

Phase 3: Quenching and Aqueous Workup
  • Dilution: Dilute the reaction mixture with an additional 30 mL of DCM.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 × 25 mL). Causality Insight: The acidic wash protonates and extracts the DMAP catalyst, the water-soluble EDC-urea byproduct, and any trace unreacted secondary amine.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize residual acid and remove any unreacted N-methylanthranilic acid as its water-soluble sodium salt.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine, 25 mL) to draw out residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230–400 mesh), using an isocratic or mild gradient eluent of Hexanes:Ethyl Acetate (90:10 to 80:20 v/v).

  • Isolation: Collect the fractions containing the target product. N-methylanthranilate esters typically exhibit bright-blue fluorescence under 365 nm UV light, making fraction identification highly intuitive[2].

  • Concentration: Evaporate the pure fractions to yield 4-bromobenzyl N-methylanthranilate.

Downstream Applications & Strategic Logic

Coupling NMAA with 4-bromobenzyl alcohol is not merely a protective measure; it is a strategic maneuver in drug development. The resulting 4-bromobenzyl N-methylanthranilate acts as a bifunctional scaffold. While the ester linkage preserves the fluorescent core, the aryl bromide serves as an ideal handle for late-stage palladium-catalyzed cross-coupling reactions.

Downstream Prod 4-Bromobenzyl N-Methylanthranilate (Bifunctional Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed, Boronic Acids) Prod->Suzuki Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed, Amines) Prod->Buchwald Heck Heck Reaction (Pd-Catalyzed, Alkenes) Prod->Heck Biaryl Biaryl Fluorescent Probes (e.g., SERCA/PKC targets) Suzuki->Biaryl Amine Extended Amine Scaffolds (Pharmacophores) Buchwald->Amine Styryl Styryl-Linked Bioconjugates (Fluorophores) Heck->Styryl

Figure 2: Late-stage functionalization logic for 4-bromobenzyl N-methylanthranilate scaffolds.

Quantitative Data & Troubleshooting

Table 2: Troubleshooting and Quality Control

ObservationMechanistic CauseCorrective Action
Low product yield; unreacted acid remains Incomplete formation of active ester or moisture in the solvent.Ensure DCM is strictly anhydrous; allow the full 15 min activation time before adding the alcohol.
Formation of N-acylurea byproduct Insufficient DMAP leading to O-to-N acyl migration of the isourea intermediate.Verify DMAP quality and stoichiometry (Ensure a minimum of 0.2 eq is used).
Difficulty removing urea byproduct Incomplete aqueous washing.Perform thorough washes with 1M HCl and water; EDC urea is highly water-soluble but requires vigorous phase mixing.
Loss of product during NaHCO₃ wash Ester hydrolysis due to prolonged exposure to base.Keep the saturated NaHCO₃ wash brief (< 5 minutes) and separate phases immediately.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the reaction yield of 4-bromobenzyl 2-(methylamino)benzoate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of anthranilate esters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of anthranilate esters. The synthesis of 4-bromobenzyl 2-(methylamino)benzoate from 2-(methylamino)benzoic acid (N-methylanthranilic acid) presents a classic organic chemistry challenge: managing an ambident nucleophile in the presence of strong intramolecular forces.

Below is a comprehensive troubleshooting guide designed to explain the mechanistic causality behind your low yields and provide self-validating protocols to optimize your reaction.

Quantitative Data Summary: Synthesis Route Comparison

To understand why your current yields might be suffering, compare the empirical data of the three most common synthesis strategies for this specific molecule.

Synthesis RouteReagents / CatalystPrimary Mechanistic PitfallTypical YieldN-Alkylation %Scalability
Standard Alkylation K₂CO₃, 4-Bromobenzyl bromide, MeCNAmbident nucleophile competition30–45%> 40%High
Ag-Promoted Alkylation Ag₂CO₃, 4-Bromobenzyl bromide, DMFReagent cost, light sensitivity70–85%< 5%Medium
Steglich Esterification EDCI, DMAP, 4-Bromobenzyl alcoholIntramolecular H-bonding40–55%NoneHigh
Isatoic Anhydride (Recommended) N-Methylisatoic anhydride, DMAPRequires 2 steps if starting from acid> 90% None Very High

Troubleshooting FAQs: Mechanistic Insights

Q: When reacting 2-(methylamino)benzoic acid with 4-bromobenzyl bromide and K₂CO₃, my LC-MS shows a massive secondary peak. What is happening? A: You are observing undesired N-alkylation[1]. 2-(methylamino)benzoic acid is an ambident nucleophile containing both a carboxylate oxygen and a secondary amine nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is a "softer" nucleophile compared to the "harder" carboxylate oxygen. Because 4-bromobenzyl bromide acts as a relatively soft electrophile, the reaction kinetically favors attack by the nitrogen, leading to the N-benzylated side product[2].

Q: How can I force the direct alkylation to be strictly O-selective? A: By modulating the leaving group dynamics to "harden" the electrophile. Replacing potassium carbonate with silver carbonate (Ag₂CO₃) forces the precipitation of AgBr. The silver ion coordinates with the bromide leaving group, creating a highly polarized, carbocation-like transition state. This hardens the electrophilic center, shifting the preference toward the harder carboxylate oxygen, thereby drastically improving the O-alkylation yield[2].

Q: I tried bypassing the bromide entirely by using 4-bromobenzyl alcohol and EDCI/DMAP (Steglich esterification). The reaction stalls at ~50% conversion. Why? A: The stalling is caused by the strong intramolecular hydrogen bond between the secondary amine (N-H) and the carbonyl oxygen of the carboxylic acid[3]. This H-bond stabilizes the ground state of the acid, making the carbonyl carbon less electrophilic even when activated by EDCI. It physically and electronically hinders the attack by 4-bromobenzyl alcohol.

Q: What is the most authoritative, high-yielding route to synthesize 4-bromobenzyl 2-(methylamino)benzoate? A: The N-Methylisatoic Anhydride route . By converting the starting material into N-methylisatoic anhydride (or purchasing it directly), you lock the nitrogen into a cyclic carbamate, completely eliminating any possibility of N-alkylation[4]. When reacted with 4-bromobenzyl alcohol, the alcohol attacks the highly activated carbonyl. The ring opens, irreversibly releasing CO₂ gas, which thermodynamically drives the reaction to near-quantitative yields.

Mandatory Visualization: Pathway Analysis

Pathway SM1 N-Methylanthranilic Acid + 4-Bromobenzyl Bromide Prod 4-Bromobenzyl 2-(methylamino)benzoate (Desired Product) SM1->Prod Ag2CO3, DMF (Hard Electrophile Pathway) Side N-Benzylated Side Product (Yield Killer) SM1->Side K2CO3, MeCN (Soft Electrophile Pathway) SM2 N-Methylisatoic Anhydride + 4-Bromobenzyl Alcohol SM2->Prod DMAP, THF, Heat (-CO2, 100% O-Selective)

Reaction pathways for 4-bromobenzyl 2-(methylamino)benzoate synthesis, highlighting O-selectivity.

Step-by-Step Experimental Protocols

Protocol A: Silver-Promoted O-Alkylation (If you must use the bromide)

This protocol utilizes visual self-validation via salt precipitation.

  • Preparation: Charge an oven-dried flask with 2-(methylamino)benzoic acid (1.0 eq) and Ag₂CO₃ (0.6 eq).

  • Solvent & Shielding: Add anhydrous DMF to achieve a 0.2 M concentration. Critical: Wrap the flask tightly in aluminum foil to prevent photo-degradation of the silver salts.

  • Addition: Add 4-bromobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check: The reaction mixture will transition from a dark suspension to containing a heavy, pale yellow/gray precipitate. This is AgBr, confirming the consumption of the starting bromide.

  • Workup: Filter the suspension through a pad of Celite to remove the AgBr salts. Wash the organic filtrate with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Isatoic Anhydride Ring Opening (Expert Recommended Route)

This protocol utilizes thermodynamic driving forces (gas evolution) to ensure complete conversion.

  • Preparation: Charge a flask with N-methylisatoic anhydride (1.0 eq), 4-bromobenzyl alcohol (1.05 eq), and DMAP (0.1 eq).

  • Solvent: Suspend the reagents in anhydrous THF or DMF (0.5 M).

  • Activation: Attach a reflux condenser and heat the mixture to 65°C under a nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction for gas evolution. You will observe steady bubbling as CO₂ is extruded from the opening of the isatoic anhydride ring. As long as bubbling occurs, the esterification is actively proceeding.

  • Completion: Once gas evolution ceases (typically 4–6 hours), cool the reaction to room temperature.

  • Workup: Concentrate the solvent in vacuo. The resulting residue is highly pure and can often be pushed to >98% purity simply by passing it through a short silica plug using Hexanes/EtOAc, completely bypassing tedious separations.

References

  • Why n-alkylation is more favorable than o-alkyation ?
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL
  • Alkylation and acylation of basic salts of anthranilic acid Source: ResearchGate / Tetrahedron Letters URL
  • Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method Source: SciELO URL

Sources

Optimization

Troubleshooting low aqueous solubility of 4-bromobenzyl 2-(methylamino)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers associated with 4-bromobenzyl 2-(methylamino)benzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers associated with 4-bromobenzyl 2-(methylamino)benzoate .

This compound presents a classic "brick dust" and "grease" solubility challenge. Structurally, it is a highly lipophilic ester containing a heavy bromobenzyl group and an N-methylanthranilate core. The combination of high lipophilicity (LogP) and strong crystal packing forces makes its aqueous solubility exceptionally poor.

Below is the diagnostic logic and self-validating experimental frameworks required to successfully formulate and screen this compound.

DiagnosticWorkflow Start Compound Precipitates in Aqueous Buffer CheckIon Is the compound ionizable at physiological pH? Start->CheckIon pKaFail No. Amine pKa ~2.0. Remains un-ionized at pH 7.4 CheckIon->pKaFail InVitro In Vitro Assay? pKaFail->InVitro Screening InVivo In Vivo Dosing? pKaFail->InVivo Animal Model Cosolvent Use DMSO/Cosolvents (Kinetic Solubility Assay) InVitro->Cosolvent Cyclodextrin HP-β-CD Inclusion Complex (Thermodynamic Solubility) InVivo->Cyclodextrin

Logical workflow for diagnosing and resolving solubility barriers.

Troubleshooting FAQs: Causality & Diagnostics

Q1: Why does my compound immediately precipitate when added to pH 7.4 PBS or cell culture media? Aqueous solubility is dictated by a molecule's ability to interact with water (hydrophilicity/ionization) versus its crystal packing energy[1]. The secondary amine in 4-bromobenzyl 2-(methylamino)benzoate is conjugated with the aromatic ring and the electron-withdrawing ester carbonyl. This delocalization drastically reduces the basicity of the nitrogen, resulting in a conjugate acid pKa of ~2.0. At a physiological pH of 7.4, the amine remains entirely un-ionized. Without an ionized moiety to disrupt the hydrogen-bonded water network, the highly hydrophobic bromobenzyl and aromatic ester groups thermodynamically drive the molecule out of solution to form a precipitate.

Q2: Can I lower the pH of my assay buffer to protonate the amine and force it into solution? I strongly advise against this. To achieve >90% ionization, you would need to lower the buffer pH to at least 1.0 (one unit below its pKa). This is entirely unphysiological for cell-based or biochemical assays and will likely denature your target proteins. Additionally, highly acidic conditions risk hydrolyzing the ester linkage, irreversibly degrading your compound into 4-bromobenzyl alcohol and 2-(methylamino)benzoic acid.

Q3: How should I handle this compound for high-throughput in vitro biochemical screening? For early drug discovery, we rely on kinetic solubility rather than thermodynamic solubility[2]. You should prepare a concentrated stock in 100% anhydrous DMSO and perform rapid serial dilutions into your assay buffer. The goal is to find the maximum concentration where the compound remains in a metastable supersaturated state before nucleation occurs. We recommend using a nephelometric assay to determine this exact threshold[3].

Q4: I need to dose this compound in vivo. DMSO is toxic to the animals. What is the best formulation strategy? For in vivo dosing, you must overcome the thermodynamic solubility barrier without using toxic cosolvents. The most reliable method for hydrophobic, un-ionized aromatic compounds is the formation of an inclusion complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic bromobenzyl or benzoate moiety, while the hydrophilic exterior ensures aqueous solubility.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry

Causality: Nephelometry measures forward light scattering. When the compound exceeds its kinetic solubility limit, it forms nano-precipitates that scatter light. This provides a highly sensitive, label-free detection method to find the exact concentration where your assay becomes compromised by insoluble drug particles.

  • Stock Preparation: Prepare a 10 mM stock of 4-bromobenzyl 2-(methylamino)benzoate in 100% anhydrous DMSO. (Note: Ensure DMSO is strictly anhydrous, as hygroscopic water absorption drastically reduces the solubility of the stock over time[5]).

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in a 96-well plate using pure DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of pH 7.4 PBS in a clear-bottom assay plate. This ensures a constant final DMSO concentration of 1% across all wells.

  • Equilibration: Incubate the plate on a microplate shaker at room temperature for 2 hours to allow potential supersaturated states to equilibrate and precipitate.

  • Detection: Measure turbidity using a microplate nephelometer.

  • Self-Validation Check: Always include a solvent-only blank (1% DMSO in PBS). The kinetic solubility limit is strictly defined as the highest compound concentration where the scattered light intensity remains statistically indistinguishable from this blank.

Protocol 2: Preparation of HP-β-CD Inclusion Complex via Freeze-Drying

Causality: The freeze-drying (lyophilization) method forces the compound into the cyclodextrin cavity and traps it in an amorphous solid state, preventing the planar aromatic rings from recrystallizing into their highly stable, insoluble crystal lattice[6].

  • Host Solution: Dissolve 4.5 g of HP-β-CD in 5 mL of distilled water. Heat to 55°C and stir at 600 rpm.

  • Guest Solution: Dissolve 0.32 g of 4-bromobenzyl 2-(methylamino)benzoate in 20 mL of absolute ethanol.

  • Complexation: Add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution. The dropwise addition prevents rapid localized precipitation.

  • Equilibration: Maintain stirring at 55°C for 5 hours to allow the thermodynamic equilibrium of complexation to be reached.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Filtration & Self-Validation Check: Filter the remaining aqueous solution through a 0.45 µm syringe filter to remove any uncomplexed, precipitated drug. Validation: Before lyophilization, analyze an aliquot of the filtrate via HPLC. Comparing the detected concentration against the theoretical input confirms the exact complexation efficiency and ensures no uncomplexed micro-precipitates are carried over.

  • Lyophilization: Rapidly freeze the validated filtrate in liquid nitrogen and lyophilize for 48-72 hours to obtain a dry, fluffy white powder[7].

CDWorkflow Step1 Dissolve HP-β-CD in Water Step2 Add Compound in Ethanol Step1->Step2 Step3 Stir & Heat (55°C, 5h) Step2->Step3 Step4 Evaporate Solvent & Filter Step3->Step4 Step5 Lyophilize to Dry Powder Step4->Step5

Step-by-step experimental workflow for preparing cyclodextrin inclusion complexes.

Quantitative Data: Formulation Strategies & Expected Outcomes

The following table summarizes the expected solubility enhancement factors for highly lipophilic, un-ionized esters like 4-bromobenzyl 2-(methylamino)benzoate based on the chosen excipient matrix.

Formulation StrategyExcipient / MatrixExpected Solubility EnhancementPrimary Application
Cosolvency 1% DMSO in PBS5x - 10x (Kinetic)In vitro biochemical assays
Cosolvency / Surfactant 5% DMSO + 5% Tween-8020x - 50x (Kinetic)Cell-based assays (limit toxicity)
Inclusion Complex 20% w/v HP-β-CD100x - 1,000x (Thermodynamic)In vivo IV or IP dosing
Lipid Formulation SEDDS (Cremophor/Oil)500x - 2,000x (Thermodynamic)In vivo Oral dosing

Sources

Troubleshooting

Preventing thermal degradation of 4-bromobenzyl 2-(methylamino)benzoate during storage

A Guide to Preventing Thermal Degradation During Storage Welcome to the Technical Support Center for 4-bromobenzyl 2-(methylamino)benzoate. This resource is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Thermal Degradation During Storage

Welcome to the Technical Support Center for 4-bromobenzyl 2-(methylamino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Thermal degradation can compromise experimental results and the overall quality of your research. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation and why is it a concern for 4-bromobenzyl 2-(methylamino)benzoate?

A1: Thermal degradation is the breakdown of a molecule at elevated temperatures. For 4-bromobenzyl 2-(methylamino)benzoate, an aromatic ester, this can lead to the cleavage of the ester bond, a process known as hydrolysis, or other undesirable reactions. This degradation can result in the formation of impurities, such as 4-bromobenzyl alcohol and 2-(methylamino)benzoic acid, which can interfere with your experiments and compromise the compound's efficacy and safety.[1][2] The rate of this degradation generally increases with temperature.[3]

Q2: What are the ideal storage conditions for 4-bromobenzyl 2-(methylamino)benzoate?

A2: To minimize thermal degradation, 4-bromobenzyl 2-(methylamino)benzoate should be stored in a cool, dry, and dark place.[4][5][6][7] The recommended storage temperature is typically between 2-8°C. It is crucial to protect the compound from moisture and light, as these factors can accelerate degradation.[4][5][8] The compound should be stored in a tightly sealed, inert container. For long-term storage, an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation.[9]

Q3: How can I tell if my sample of 4-bromobenzyl 2-(methylamino)benzoate has degraded?

A3: Visual inspection can sometimes reveal degradation. Discoloration, such as the appearance of a yellowish or brownish hue, can be an indicator. However, significant degradation can occur without any visible change.[10] The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[11][12][13] HPLC can separate and quantify the parent compound and its degradation products, providing a clear picture of your sample's purity.

Troubleshooting Guide

This section provides a step-by-step approach to identifying and resolving common issues related to the thermal degradation of 4-bromobenzyl 2-(methylamino)benzoate.

Issue 1: Unexpected Experimental Results or Loss of Potency

If you are observing inconsistent or poor results in your experiments, it's possible that your 4-bromobenzyl 2-(methylamino)benzoate has degraded.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Action: Immediately check the temperature logs of your storage unit to ensure the temperature has remained within the recommended range (2-8°C).[8]

    • Rationale: Temperature fluctuations or prolonged exposure to higher temperatures can significantly accelerate degradation.[3]

  • Assess Purity with HPLC:

    • Action: Perform an HPLC analysis on your current sample and compare it to a previously established standard or a freshly opened sample.

    • Rationale: HPLC is a sensitive technique for detecting and quantifying impurities.[11][12][13] The presence of new peaks or a decrease in the area of the main peak indicates degradation.

  • Implement Accelerated Stability Testing (for proactive assessment):

    • Action: Subject a small sample to elevated temperatures (e.g., 40°C) and monitor its purity by HPLC at regular intervals (e.g., 0, 1, 3, and 6 months).[14][15]

    • Rationale: This "stress testing" can help predict the long-term stability of the compound under your specific storage conditions and identify potential issues before they impact your research.[14][16]

Troubleshooting Flowchart for Unexpected Results

Start Unexpected Experimental Results CheckStorage Verify Storage Conditions (2-8°C) Start->CheckStorage StorageOK Storage Conditions OK? CheckStorage->StorageOK AssessPurity Perform HPLC Analysis StorageOK->AssessPurity Yes FixStorage Correct Storage Conditions StorageOK->FixStorage No DegradationDetected Degradation Detected? AssessPurity->DegradationDetected Quarantine Quarantine Lot & Use New Stock DegradationDetected->Quarantine Yes NoDegradation No Degradation Detected DegradationDetected->NoDegradation No InvestigateOther Investigate Other Experimental Variables NoDegradation->InvestigateOther FixStorage->AssessPurity

Caption: Troubleshooting unexpected experimental results.

Issue 2: Visible Changes in the Compound (e.g., Discoloration)

While not always present, visible changes are a strong indicator of degradation.

Troubleshooting Steps:

  • Do Not Use:

    • Action: Immediately quarantine the discolored sample to prevent its use in any experiments.

    • Rationale: Discoloration signifies the presence of impurities that can lead to erroneous results.

  • Characterize Degradants (Optional but Recommended):

    • Action: If resources permit, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products.[17]

    • Rationale: Understanding the degradation pathway can provide valuable information for optimizing future storage and handling procedures.

  • Review Handling Procedures:

    • Action: Ensure that the compound is not being repeatedly warmed to room temperature and then returned to cold storage.

    • Rationale: Temperature cycling can introduce moisture condensation, which can accelerate hydrolysis.[18][19] It is best to aliquot the compound into smaller, single-use vials upon receipt.

Proactive Prevention of Thermal Degradation

1. Optimal Storage Environment:

  • Temperature: Maintain a consistent temperature between 2-8°C.[8] Use calibrated thermometers and temperature logging systems to monitor your storage units.

  • Moisture Control: Store the compound in a desiccator or a controlled humidity environment.[1][2][18] Ensure containers are tightly sealed to prevent moisture ingress.[2]

  • Light Protection: Use amber-colored vials or store containers in a dark cabinet to protect the compound from light.[4][8][20]

2. Inert Atmosphere:

  • Action: For long-term storage, after aliquoting, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Rationale: This displaces oxygen and minimizes the risk of oxidative degradation.

3. Use of Stabilizers (for formulated products):

  • Antioxidants: In some formulations, the addition of antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E can help prevent oxidative degradation.[10][21][22]

  • Chelating Agents: If metal ion catalysis is a concern, chelating agents like EDTA can be beneficial.[1]

Degradation Pathway of 4-bromobenzyl 2-(methylamino)benzoate

Compound 4-bromobenzyl 2-(methylamino)benzoate Degradation Thermal Stress (Heat, Light, Moisture) Compound->Degradation Products Degradation Products: - 4-bromobenzyl alcohol - 2-(methylamino)benzoic acid - Other impurities Degradation->Products

Caption: Simplified thermal degradation pathway.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes the rate of chemical degradation.[6][8]
Relative Humidity < 40%Reduces the risk of hydrolysis.[18]
Light Exposure Store in the darkPrevents light-induced degradation.[4][8][20]
Atmosphere Inert (Nitrogen/Argon)Prevents oxidation.[9]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general protocol and may need to be optimized for your specific instrumentation and column.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 4-bromobenzyl 2-(methylamino)benzoate in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Sample Preparation: Prepare your test sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms to identify and quantify any degradation products.

Protocol 2: Accelerated Stability Study

  • Sample Preparation: Aliquot your 4-bromobenzyl 2-(methylamino)benzoate into several vials.

  • Initial Analysis (T=0): Analyze one vial using the HPLC method described above to establish the initial purity.

  • Incubation: Place the remaining vials in a stability chamber at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, and 6 months), remove a vial and analyze its purity by HPLC.

  • Data Analysis: Plot the percentage of the parent compound remaining over time to determine the degradation rate.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Syensqo. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group. [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Denios. [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Pharmaguideline. [Link]

  • Improving the Hydrolytic Stability of Natural & Synthetic Esters using Polyalkylene Glycols. (2017, October 10). Dow. [Link]

  • What is the chemical stability of Ammonium Benzoate under different temperatures? (2025, October 2). Dongxin Mill. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). ResearchGate. [Link]

  • Accelerated Stability Testing. (n.d.). Pharmaguideline. [Link]

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Pharmaguideline. [Link]

  • Storage conditions for chemicals in the laboratory. (2023, September 16). Trustrade. [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review. [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. (2023, October 23). Moravek. [Link]

  • Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. [Link]

  • The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. (2011). AAPS PharmSciTech, 12(3), 832–840. [Link]

  • Analytical Method Validation as the First Step in Drug Quality Control. (2019, April 10). IntechOpen. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (2022). ACS Central Science, 8(7), 957–967. [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.).
  • Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. (2025, January 12). Frontiers in Chemistry, 12. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2022). Journal of Pharmaceutical Research International, 34(46A), 23-35. [Link]

  • Benzodiazepine Stability in Postmortem Samples Stored at Different Temperatures. (2023). Toxics, 11(11), 903. [Link]

  • Antioxidants in Polymer Chemistry. (2025, November 27). Safic-Alcan. [Link]

  • Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). (2015). Environmental Science and Pollution Research, 23(6), 5711-5719. [Link]

  • The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. (2023). International Journal of Medical, Engineering, and Pharmaceutical Sciences, 1(2), 1-10. [Link]

  • How to store essential oils? (2021, July 16). SHANDONG ZHISHANG CHEMICAL CO.LTD. [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. (2018). Biomedical Research, 29(17). [Link]

  • Shelf-Life & Storage Conditions. (2023, August 1). Astro Chemical. [Link]

  • Thermal Studies on Some Substituted Aminobenzoic Acids. (1977). Journal of Pharmaceutical Sciences, 66(8), 1084-1087. [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. (2018). Biomedical Research, 29(17). [Link]

  • Benzoate Degradation Pathway. (n.d.). EAWAG BBD/PPS. [Link]

  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. (2022). RSC Advances, 12(43), 27953-27961. [Link]

  • Effects of sodium benzoate on storage stability of previously improved beverage from tamarind (Tamarindus indica L.). (2014). Food Science & Nutrition, 2(6), 637–644. [Link]

  • Lab 5: The Effect of pH on Sodium Benzoate. (n.d.). CSUB. [Link]

  • Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. (2002). Applied and Environmental Microbiology, 68(5), 2275–2281. [Link]

  • Stability of benzoyl peroxide in aromatic ester-containing topical formulations. (2007). Journal of the American Academy of Dermatology, 57(3), 425-430. [Link]

  • Aromatic Esters Technical Data Sheet. (n.d.). zslubes. [Link]

  • Overview of established degradation routes for benzoate that operate under oxic (A) or anoxic (B) conditions. (2007). Applied and Environmental Microbiology, 73(15), 4857–4864. [Link]

  • Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. (2014). World Journal of Microbiology and Biotechnology, 30(3), 827-833. [Link]

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 4-bromobenzyl 2-(methylamino)benzoate

Welcome to the technical support center for the synthesis of 4-bromobenzyl 2-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromobenzyl 2-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the microwave-assisted synthesis of this important intermediate. Our goal is to equip you with the scientific rationale behind the experimental parameters to empower you to optimize your reactions effectively and safely.

I. Introduction to the Synthesis

The microwave-assisted Fischer esterification of N-methylanthranilic acid with 4-bromobenzyl alcohol offers a rapid and efficient route to 4-bromobenzyl 2-(methylamino)benzoate. Microwave irradiation provides significant advantages over conventional heating, including reduced reaction times, increased yields, and often, cleaner reaction profiles.[1][2][3][4] This is achieved through direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4]

However, as with any chemical transformation, challenges can arise. This guide will address common issues encountered during this synthesis, providing evidence-based solutions and a deeper understanding of the underlying chemical principles.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Low or No Product Yield

Question: I am observing very low conversion of my starting materials to the desired ester. What are the likely causes and how can I improve the yield?

Answer: Low yield in a microwave-assisted esterification can stem from several factors. Let's break down the most common culprits and their solutions.

  • Sub-optimal Reaction Temperature: The Fischer esterification is an equilibrium-controlled process.[5] Insufficient temperature will result in a slow reaction rate and unfavorable equilibrium. While microwave heating is efficient, the set temperature must be high enough to drive the reaction forward. For this specific esterification, a temperature range of 120-150°C is a good starting point.[6]

  • Insufficient Microwave Power: The microwave power setting dictates the rate of temperature increase.[7][8] If the power is too low, the target temperature may not be reached efficiently, especially in larger reaction volumes. Conversely, excessively high power can lead to localized superheating and potential decomposition. It is crucial to use a microwave reactor with accurate internal temperature monitoring to ensure the reaction mixture reaches and maintains the desired temperature.

  • Catalyst Inefficiency or Degradation: An acid catalyst is essential for this reaction.[9]

    • Choice of Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly used. For this reaction, p-TSA is often a good choice as it is a solid and easier to handle.

    • Catalyst Loading: Typically, a catalytic amount of 5-10 mol% is sufficient. Insufficient catalyst will lead to a slow reaction.

    • Catalyst Neutralization: N-methylanthranilic acid is an amino acid and can neutralize the acid catalyst. It may be necessary to use a slightly higher catalyst loading to compensate for this.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence will shift the equilibrium back towards the starting materials, reducing the yield. Ensure that your starting materials and solvent are as anhydrous as possible. The use of a dehydrating agent is generally not practical in a sealed microwave vial.

  • Inappropriate Solvent: The choice of solvent is critical in microwave chemistry. The solvent should have a boiling point well above the reaction temperature to allow for sufficient heating under pressure. It should also be relatively polar to efficiently absorb microwave energy. Toluene or dioxane are suitable choices for this reaction. Non-polar solvents like hexane will not heat efficiently in a microwave field.

ParameterRecommended Starting PointRationale
Temperature 120 - 150 °CTo overcome the activation energy and shift the equilibrium towards the product.
Microwave Power 100 - 300 W (instrument dependent)To ensure rapid and efficient heating to the target temperature.[7][8]
Catalyst p-Toluenesulfonic acid (p-TSA)Effective acid catalyst, easy to handle.
Catalyst Loading 5 - 10 mol%To provide sufficient catalytic activity without excessive side reactions.
Solvent Toluene or DioxaneHigh boiling point and good microwave absorption.
Formation of Impurities and Side Products

Question: My crude product shows multiple spots on TLC analysis. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Here are the most probable impurities in this synthesis and strategies to mitigate them:

  • N,N-dimethylanthranilic acid ester: Over-methylation of the starting N-methylanthranilic acid can occur if the methylating agent used in its synthesis was not completely removed. Ensure the purity of your starting N-methylanthranilic acid.

  • Decarboxylation of N-methylanthranilic acid: At elevated temperatures, N-methylanthranilic acid can decarboxylate. This is more likely to occur with prolonged reaction times at very high temperatures. Adhering to the optimized reaction time and temperature will minimize this.

  • Oxidation of 4-bromobenzyl alcohol: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde, especially if air is present in the reaction vessel at high temperatures.[10] While microwave reactions are typically performed in sealed vessels, minimizing the headspace can be beneficial.

  • Self-condensation of 4-bromobenzyl alcohol: At high temperatures and in the presence of a strong acid, benzylic alcohols can undergo self-etherification. Using the recommended catalytic amount of acid and avoiding excessive temperatures should prevent this.

To minimize side product formation, it is crucial to use pure starting materials and adhere to optimized reaction conditions.

Reaction Mixture Darkening or Charring

Question: My reaction mixture turns dark brown or black during the microwave irradiation. What is causing this and is it a problem?

Answer: Significant color change often indicates decomposition of one or more components in the reaction mixture.

  • Localized Superheating: This can occur in viscous solutions or if stirring is inadequate, leading to "hot spots" where the temperature far exceeds the set point, causing decomposition. Ensure efficient stirring throughout the reaction.

  • Thermal Instability of Reagents: While both starting materials are relatively stable, prolonged exposure to very high temperatures can lead to decomposition. This underscores the importance of accurate temperature monitoring and control.

  • Microwave Arcing: If any metal is inadvertently introduced into the microwave cavity (e.g., from a stir bar with a compromised coating), arcing can occur, which can char the reaction mixture. Always use appropriate, microwave-safe stir bars.

A slight darkening of the reaction mixture is often acceptable, but significant charring indicates a failed reaction and the need to revisit the reaction parameters, particularly temperature and time.

III. Frequently Asked Questions (FAQs)

Q1: Can I run this reaction in an open vessel?

A1: It is strongly recommended to perform this reaction in a sealed, pressure-rated microwave vial. This allows the reaction temperature to be raised above the boiling point of the solvent, which is crucial for achieving a reasonable reaction rate and yield.[4] An open-vessel setup would limit the temperature to the boiling point of the solvent at atmospheric pressure, likely resulting in a very slow and incomplete reaction.

Q2: How do I monitor the progress of the reaction?

A2: The most common method for monitoring the reaction progress is by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be taken (after cooling), spotted on a TLC plate, and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.

Q3: What is the best way to purify the final product?

A3: The crude product can typically be purified by flash column chromatography on silica gel.[11] A gradient elution with a mixture of hexane and ethyl acetate is usually effective. Given that the product contains a basic nitrogen atom, peak tailing on silica gel can be an issue.[12] Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to obtain sharper peaks and a better separation.[12] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective final purification step.[11]

Q4: What safety precautions should I take when running this reaction?

A4:

  • Pressure: Always use pressure-rated microwave vials and ensure they are not filled more than two-thirds full to allow for expansion. Never exceed the maximum pressure rating of the vial or the microwave reactor.

  • Flammable Solvents: Toluene and dioxane are flammable. Ensure the microwave reactor is placed in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Equipment Inspection: Before use, inspect the microwave vials for any cracks or defects that could lead to failure under pressure.

IV. Experimental Protocols & Visualization

Optimized Microwave Synthesis Protocol
  • To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add N-methylanthranilic acid (1.0 mmol), 4-bromobenzyl alcohol (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).

  • Add 5 mL of anhydrous toluene.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 140 °C

    • Hold Time: 20 minutes

    • Microwave Power: Dynamic (will adjust to maintain temperature)

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature before opening.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow Diagram

G reagents Combine Reactants: - N-methylanthranilic acid - 4-bromobenzyl alcohol - p-TSA - Toluene microwave Microwave Irradiation (140 °C, 20 min) reagents->microwave Seal vial workup Work-up: - Cool to RT - Remove solvent microwave->workup purification Purification: - Flash Column Chromatography workup->purification product 4-bromobenzyl 2-(methylamino)benzoate purification->product

Caption: Workflow for the microwave-assisted synthesis of 4-bromobenzyl 2-(methylamino)benzoate.

V. References

  • Li, X., & Xu, J. (2017). Effects of the Microwave Power on the Microwave-assisted Esterification. Current Microwave Chemistry, 4(2), 158-162.

  • Li, X., & Xu, J. (2017). Effects of the Microwave Power on the Microwave-assisted Esterification. ResearchGate.

  • Khan, A. A., & Rathod, V. K. (2020). Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. ACS Omega, 5(42), 27335-27343.

  • Gude, V. G. (2016). Microwave-Assisted Noncatalytic Esterification of Fatty Acid for Biodiesel Production: A Kinetic Study. ResearchGate.

  • Pawar, S. S., & Shisodia, S. U. (2015). Advance esterification reaction under microwaves. International Journal of Scientific and Research Publications, 5(1), 1-4.

  • Mata, A., & Nardi, M. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7865.

  • Yang, Q., Wang, X. J., Li, Z., & You, Q. D. (2008). Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. Synthetic Communications, 38(21), 3743-3751*.

  • Li, H., Zhang, Y., Pang, H., Li, J., & Gao, Y. (2020). Microwave-assisted esterification and electro-enhanced solid-phase microextraction of omega-3 polyunsaturated fatty acids. Food Chemistry, 331, 127339.

  • Wang, C., & Lee, R. Y. (2017). Microwave-Assisted Direct Thioesterification of Carboxylic Acids. The Journal of Organic Chemistry, 82(18), 9578-9585.

  • BenchChem. (2025). Technical Support Center: Chromatography Purification of N-(4-Bromobenzyl)-N-ethylethanamine.

  • Anveshana's International Journal of Research in Engineering and Applied Sciences. (2017). ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION.

  • Shinde, S. D., & Wagh, S. J. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics, 10(3-s), 150-154.

  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.

  • Patil, P. S., & Patil, S. A. (2012). Synthesis and characterization of 3-(4-aminophenyl)-6-bromo-2-methylquinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.

  • PrepChem. (2023). Preparation of 4-bromobenzyl bromide.

  • Ikotun, A. A., & Ojo, O. O. (2018). Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II) Complex. Journal of Advances in Medical and Pharmaceutical Sciences, 1-13.

  • Der Pharma Chemica. (2014). Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) -.

  • Reilly, M. K., King, R. P., Wagner, A. J., & King, S. M. (2014). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. Journal of Chemical Education, 91(10), 1706-1709.

  • Martín, A., & Suárez, E. (2005). Microwave-Assisted Synthesis of N-Phenylanthranilic Acids in Water. Letters in Organic Chemistry, 2(5), 415-418.

  • INCHEM. (2005). ANTHRANILATE DERIVATIVES.

  • Google Patents. (1979). US4135050A - Process for preparing anthranilic acid esters.

  • Lampkowski, J. S., Bass, W., Nimmo, Z., & Young, D. D. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. World Journal of Chemical Education, 3(5), 111-114.

  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.

  • BenchChem. (2025). Comparative Guide to the Synthesis and Purification of High-Purity Methyl 2-Bromo-4-methoxybenzoate.

  • Google Patents. (1991). GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester.

  • Carneiro, Z. A., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1109–1113.

  • Google Patents. (1991). CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester.

  • Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(12), 4638–4641.

  • Technology Networks. (2006). Microwave accelerated Fischer glycosidation.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Synthesis, characterization and biological evaluation of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. Molecules, 27(18), 5897.

  • Singh, A., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ChemistrySelect, 3(22), 6149-6152*.

  • CymitQuimica. (n.d.). CAS 119-68-6: N-methylanthranilic acid.

  • Dilmaghani, K. A., et al. (2015). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Journal of the Mexican Chemical Society, 59(2), 119-125.

  • ResearchGate. (2016). Ionization of N-methylanthranilic acid.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Corrêa, A. G., & Sanseverino, A. M. (2005). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 16(6b), 1332-1335.

  • Google Patents. (1978). DE2636423B1 - Process for the production of anthranilic acid esters.

  • Hadiyal, A. P., et al. (2020). Microwave-Assisted Three-Component Domino Synthesis of Polysubstituted 4H-Pyran Derivatives and Their Anticancer Activity. Russian Journal of Organic Chemistry, 56(4), 672-680.

  • Japanese Pharmacopoeia. (2021). Benzyl Benzoate.

  • Google Patents. (2005). CN1648114A - A kind of preparation method of p-bromobenzyl bromide.

  • The Japanese Pharmacopoeia. (2021). Benzyl Alcohol.

  • Google Patents. (2005). CN1648114A - A kind of preparation method of p-bromobenzyl bromide.

Sources

Troubleshooting

Technical Support Center: Optimizing the Esterification of 2-(Methylamino)benzoic Acid

Welcome to the Application Scientist Technical Support Center. This guide addresses a notoriously challenging synthetic transformation: the esterification of 2-(methylamino)benzoic acid (also known as N-methylanthranilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide addresses a notoriously challenging synthetic transformation: the esterification of 2-(methylamino)benzoic acid (also known as N-methylanthranilic acid) to methyl N-methylanthranilate[1].

Because this substrate is a bifunctional molecule—containing both an electrophilic precursor (the carboxylic acid) and a nucleophile (the secondary amine)—standard esterification conditions often yield complex mixtures. Unwanted side reactions such as N-alkylation, dimerization, and self-condensation are frequent if the electronic state of the amine is not carefully controlled[2]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity esterification.

Diagnostic Decision Tree

To determine the root cause of your byproduct formation, consult the mechanistic workflow below.

EsterificationTroubleshooting A 2-(Methylamino)benzoic acid (Bifunctional Substrate) B Base-Promoted Alkylation (e.g., MeI, K2CO3) A->B Deprotonates acid & amine C Carbodiimide Coupling (e.g., DCC, DMAP) A->C Activates carboxylate D Acid-Catalyzed / SOCl2 (e.g., MeOH, H+) A->D Protonates amine (Protects) E Over-Alkylation (N,N-dimethylanthranilate) B->E Nucleophilic attack by -NHCH3 F Self-Condensation (Dimers / Quinazolinones) C->F Intermolecular amine attack G Clean Esterification (Methyl N-methylanthranilate) D->G Amine deactivated, ester forms

Fig 1: Mechanistic decision tree for the esterification of N-methylanthranilic acid.

Troubleshooting Guides & FAQs

Q1: Why does my reaction with methyl iodide (MeI) and potassium carbonate yield a mixture of products? Expert Insight: You are experiencing over-alkylation. Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which successfully attacks MeI to form the methyl ester. However, the secondary amine (-NHCH₃) remains unprotonated and highly nucleophilic. It competes for the strong electrophile (MeI), leading to the formation of N,N-dimethylanthranilic acid methyl ester[3]. Actionable Solution: Abandon basic alkylation for this substrate unless you first protect the amine (e.g., with a Boc group). For direct esterification, switch to an acid-catalyzed methodology where the amine is deactivated by protonation.

Q2: I attempted a Steglich esterification using DCC and DMAP, but I observed significant dimerization and complex byproducts. What is the mechanism behind this? Expert Insight: Carbodiimide coupling agents like DCC activate the carboxylic acid into a highly reactive O-acylisourea intermediate. Because Steglich conditions are neutral to mildly basic, the secondary amine of 2-(methylamino)benzoic acid remains a free base. This free amine rapidly attacks the activated carboxyl group of neighboring molecules, triggering intermolecular self-condensation to form dimers, or cyclizing to form quinazolinone derivatives[2]. Actionable Solution: Do not use coupling agents for unprotected anthranilic acid derivatives. The amine must be rendered non-nucleophilic prior to carboxyl activation.

Q3: How does the thionyl chloride (SOCl₂) method prevent self-condensation? Expert Insight: The SOCl₂/methanol method is a self-validating system for bifunctional amino acids. When SOCl₂ is added to methanol, it generates HCl gas in situ. This strongly acidic environment immediately protonates the secondary amine, converting it into an ammonium salt (-NH₂⁺CH₃). The positive charge completely abolishes the amine's nucleophilicity. Consequently, when the carboxylic acid is converted to the acyl chloride (or directly to the ester), the protected amine cannot interfere, resulting in clean conversion to methyl N-methylanthranilate[3].

Quantitative Data Presentation

Table 1: Comparative Analysis of Esterification Methods for 2-(Methylamino)benzoic Acid

Esterification MethodReagentsAmine Electronic StatePrimary Byproduct RiskTypical Yield
Base-Promoted Alkylation MeI, K₂CO₃, DMFFree Base (Nucleophilic)N,N-dimethylanthranilate (High)< 40%
Carbodiimide Coupling DCC, DMAP, DCMFree Base (Nucleophilic)Dimers / N-acylureas (High)< 30%
Fischer-Speier MeOH, H₂SO₄ (cat.)Protonated (Electrophilic)Trace unreacted starting material80 - 85%
Thionyl Chloride SOCl₂, MeOHProtonated (Electrophilic)Minimal (Highly selective)90 - 95%
Validated Experimental Protocols
Protocol 1: Acid-Catalyzed Fischer-Speier Esterification

This protocol relies on Le Chatelier's principle and amine protonation to drive the reaction cleanly[4].

  • Preparation: Suspend 10.0 g (66.1 mmol) of 2-(methylamino)benzoic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Catalyst Addition: Slowly add 3.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring. Causality Note: The highly exothermic addition of H₂SO₄ instantly protonates the secondary amine. This is a self-validating step; the immediate formation of the ammonium salt guarantees the amine cannot act as a nucleophile during the subsequent heating phase.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 18-24 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate the methanol in vacuo. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 8 is reached (this deprotonates the amine back to its free base form for extraction).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude methyl N-methylanthranilate.

Protocol 2: Thionyl Chloride-Mediated Synthesis (Recommended)

This method offers superior kinetics and yield by forming a highly reactive intermediate while maintaining a protective acidic environment[3].

  • Preparation: Cool 100 mL of anhydrous methanol to 0°C in an ice bath under an inert argon atmosphere.

  • Activation: Slowly add 5.8 mL (80.0 mmol, 1.2 eq) of thionyl chloride (SOCl₂) dropwise to the chilled methanol. Stir for 15 minutes. Causality Note: Reacting SOCl₂ with methanol generates methanolic HCl. Establishing this acidic environment prior to substrate addition is critical to ensure the amine is protonated the moment it enters the solution.

  • Substrate Addition: Add 10.0 g (66.1 mmol) of 2-(methylamino)benzoic acid in small portions to the acidic solution.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 4-6 hours. The reaction proceeds via an acid chloride intermediate that is rapidly trapped by the solvent.

  • Isolation: Cool to room temperature, remove the solvent under reduced pressure, and partition the residue between saturated NaHCO₃ (aq) and dichloromethane (DCM). Extract, dry over MgSO₄, and evaporate to obtain the pure ester.

References
  • Title: Methyl N-methylanthranilate | C9H11NO2 | CID 6826 Source: PubChem URL
  • Title: Technical Support Center: Optimizing N-methylanthranilic acid Esterification Source: Benchchem URL
  • Title: EP0190667B1 - Process for the preparation of methyl n-methylanthranilate Source: Google Patents URL
  • Source: Science of Synthesis (Thieme Connect)

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 4-bromobenzyl 2-(methylamino)benzoate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of 4-bromobenzyl 2-(methylamino)benzoate. Achieving high purity for this c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of 4-bromobenzyl 2-(methylamino)benzoate. Achieving high purity for this compound is critical for subsequent synthetic steps and biological assays. Recrystallization, while a fundamental technique, presents unique challenges that require a systematic approach for optimization. This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on solvent selection, protocol optimization, and troubleshooting common experimental issues.

Compound Profile: 4-bromobenzyl 2-(methylamino)benzoate
PropertyDetailsRationale & Implications
Structure The molecule possesses two aromatic rings, an ester linkage, a secondary amine, and a bromo-substituent. This combination of polar (amine, ester) and non-polar (aromatic rings, bromo-group) features dictates its solubility, making it amenable to purification in moderately polar organic solvents.
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight 320.18 g/mol
Expected Physical Form White to off-white solidThe purity of the compound is directly related to its color and crystalline form. A highly pure sample should consist of well-defined, colorless crystals.
Key Purity Indicator Melting PointA sharp melting point range is a primary indicator of high purity. The melting point of the crude material should be compared against the recrystallized product to validate the success of the purification.[1][2]

Part 1: Solvent Selection & Screening

The cornerstone of a successful recrystallization is the selection of an appropriate solvent system.[3] An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at room or sub-ambient temperatures.[4]

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent should meet several key criteria:

  • Temperature-Dependent Solubility: It must dissolve 4-bromobenzyl 2-(methylamino)benzoate completely when hot (near the solvent's boiling point) but poorly when cold. This differential is the driving force for crystallization.[1]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with the target compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[4]

Q2: Which solvents are recommended for purifying 4-bromobenzyl 2-(methylamino)benzoate?

Based on the compound's structure—an aromatic ester with polar functionalities—solvents of intermediate polarity are excellent starting points. Non-polar solvents like hexanes are suitable as anti-solvents, while highly polar solvents may be too effective, leading to poor recovery.

Solvent SystemBoiling Point (°C)Rationale & Scientist's Note
Isopropanol (IPA) 82 °C[5]Excellent single-solvent candidate. Its polarity is well-suited for dissolving the compound when hot, and it often yields high-quality crystals upon slow cooling.
Ethanol 78 °C[5]Similar to isopropanol and a very common choice. Can be used as a single solvent or in a solvent system with water as the anti-solvent.[6]
Ethyl Acetate / Heptane 77 °C / 98 °C[5]Highly recommended solvent/anti-solvent system. Ethyl acetate is a good solvent for this ester, while heptane is a poor one.[4][7] This combination offers excellent control over the crystallization process. Heptane is often preferred over hexane due to its higher boiling point, which can reduce solvent loss during addition.[8]
Toluene 111 °C[5]A good choice for aromatic compounds, though its higher boiling point requires more care. It can sometimes lead to the formation of very well-defined crystals.[9]
Acetone 56 °C[5]Often too powerful a solvent, meaning the compound may remain soluble even at low temperatures, leading to poor yield.[4] Best used in a solvent system with an anti-solvent.
Q3: How do I perform an efficient solvent screening experiment?

Never commit your entire batch of crude material to a single, untested solvent. A micro-scale screening is essential.

Protocol 1: Micro-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 4-bromobenzyl 2-(methylamino)benzoate into several small test tubes or vials.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise, just enough to cover the solid. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[7]

  • Hot Dissolution Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath or on a hot plate, swirling continuously. Add the solvent dropwise until the solid just dissolves.

    • Scientist's Note: Record the approximate volume of solvent used. A good solvent will dissolve the compound in a reasonable volume (e.g., < 1-2 mL for 30 mg). If it takes an excessive amount, its capacity is too low.

  • Cooling & Observation: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Evaluation: A successful solvent will produce a significant amount of crystalline precipitate. If an oil forms or no solid appears, the solvent may be unsuitable or may require an anti-solvent.[10]

Solvent_Screening_Workflow start Start: Place ~20mg Crude Product in Test Tube add_solvent Add potential solvent dropwise at room temp start->add_solvent dissolves_rt Dissolves completely? add_solvent->dissolves_rt unsuitable Result: Unsuitable for Single-Solvent System dissolves_rt->unsuitable Yes heat_dissolve Heat gently. Add minimal hot solvent to dissolve. dissolves_rt->heat_dissolve No cool_observe Cool slowly to RT, then place in ice bath. heat_dissolve->cool_observe result Observe Result cool_observe->result crystals Abundant Crystals Form result->crystals Yes oil Oiling Out Occurs result->oil Oil no_solid No Solid Forms result->no_solid None good_solvent Result: Good Candidate Solvent crystals->good_solvent

Caption: Workflow for selecting a suitable recrystallization solvent.

Part 2: Standard Recrystallization Protocols

Once a suitable solvent or solvent system is identified, you can proceed with the bulk purification. The choice between a single-solvent and a two-solvent system depends on the results of your screening.

Protocol_Choice start Screening Complete: Good Solvent Identified decision Does a single solvent show high solubility when hot and low solubility when cold? start->decision single_solvent Proceed with: Single-Solvent Protocol decision->single_solvent Yes two_solvent Proceed with: Two-Solvent (Anti-Solvent) Protocol decision->two_solvent No

Caption: Decision logic for choosing the appropriate recrystallization protocol.

Q4: What is the standard procedure for a single-solvent recrystallization?

This method is used when you find a single solvent that provides a good solubility differential with temperature.

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude 4-bromobenzyl 2-(methylamino)benzoate in an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol and heat the mixture to a gentle boil on a stirrer hotplate.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution. [11] Adding excess solvent is the most common cause of low recovery.[10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.[3]

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Scientist's Note: This step must be done quickly to prevent premature crystallization in the funnel. Keep the receiving flask warm.

  • Crystal Formation: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed on the benchtop. Slow cooling is critical for forming large, high-purity crystals.[11] Rushing this step can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Q5: When and how should I use a two-solvent (anti-solvent) system?

This technique is ideal when no single solvent has the perfect solubility profile. You use a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[4]

Protocol 3: Two-Solvent Recrystallization (Example: Ethyl Acetate/Heptane)
  • Dissolution: Dissolve the crude material in the minimum amount of boiling ethyl acetate (the "good" solvent) in an Erlenmeyer flask, as described in Protocol 2.

  • Hot Anti-Solvent Addition: While keeping the solution hot, add heptane (the "anti-solvent") dropwise with constant swirling. Continue adding heptane until you reach the point of persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 2, using a cold mixture of ethyl acetate/heptane (in the same ratio as your final mixture) for the wash.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses the most common problems encountered during the recrystallization of 4-bromobenzyl 2-(methylamino)benzoate.

Troubleshooting_Tree start Problem Occurs During Cooling oil_out Compound 'Oiled Out' start->oil_out no_crystals No Crystals Formed start->no_crystals low_yield Yield is Very Low start->low_yield sol_oil Solution: Re-heat to dissolve oil. Add more 'good' solvent. Cool much more slowly. oil_out->sol_oil sol_no_crystals Solution: 1. Scratch flask inner wall. 2. Add a 'seed crystal'. 3. Reduce solvent volume. no_crystals->sol_no_crystals sol_low_yield Cause: Too much solvent used. Solution: Concentrate mother liquor and re-cool to obtain a second crop. low_yield->sol_low_yield

Caption: Decision tree for common recrystallization troubleshooting steps.

Q6: My compound formed an oil, not crystals. What went wrong and how do I fix it?

Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if the compound is significantly impure. The compound comes out of solution as a liquid instead of a solid lattice.[10]

Solution:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount of additional "good" solvent (e.g., 5-10% more volume) to lower the saturation point.

  • Attempt to cool the solution much more slowly. You can insulate the flask or leave it on a hotplate that is turned off to gradually cool.[10]

  • If using a two-solvent system, ensure the anti-solvent is not added too quickly.

Q7: The solution is cold, but no crystals have formed. What should I do?

Cause: The solution is supersaturated, meaning the conditions are right for crystallization, but the process has not been initiated.[10]

Solutions (in order of preference):

  • Scratch the Flask: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution. This provides a perfect template for further crystal growth.[11]

  • Reduce Solvent Volume: You may have used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent, and then attempt the cooling process again.

  • Cool to a Lower Temperature: If an ice bath is ineffective, try a dry ice/acetone bath for a short period, but be aware this can sometimes cause the product to "crash out" as a fine powder, potentially trapping impurities.

Q8: My final yield is very low. How can I improve it?

Cause: The most common reason for low yield is using an excessive amount of solvent during the dissolution step.[11] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

Solutions:

  • Optimize the Dissolution Step: On your next attempt, be meticulous about adding the minimum volume of boiling solvent required.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate). You can often recover more product by boiling off a portion of the solvent and re-cooling the concentrated solution. Be aware that this "second crop" of crystals may be less pure than the first.

  • Ensure Complete Cooling: Make sure you are allowing sufficient time in the ice bath for the compound to reach its minimum solubility.

Q9: How do I confirm the success of my purification?

Purity Validation: The primary method for assessing the purity of your recrystallized 4-bromobenzyl 2-(methylamino)benzoate is by melting point determination .

  • Dry Thoroughly: Ensure your crystals are completely free of solvent.

  • Measure Melting Points: Carefully measure the melting point range of your crude starting material and your final, recrystallized product.

  • Compare: A successful purification will result in a sharpening and elevation of the melting point range compared to the crude material. For example, crude material might melt from 85-90°C, while the pure product melts sharply at 91-92°C.

References

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Reddit r/chemistry. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit r/Chempros. (2020, October 30). Recrystallisation Help. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Benzoic Acid. Retrieved from [Link]

  • Reddit r/Chempros. (2024, October 17). Recrystallization Issues. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • SciSpace. (n.d.). Methyl 4‐(bromomethyl)benzoate. Retrieved from [Link]

  • CristalChem. (2025, October 8). Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC. Retrieved from [Link]

  • European Patent Office. (2000, April 6). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - EP 1044956 A1.
  • Scribd. (n.d.). Common Organic Solvents Properties Table. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]

  • Murov, S. L. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to the Spectroscopic Characterization of 4-Bromobenzyl 2-(Methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromobenzyl 2-(methylamino)benzoate, a co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromobenzyl 2-(methylamino)benzoate, a compound of interest in synthetic chemistry and drug discovery. In the absence of direct experimental spectra in publicly available databases, this document synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to offer a reliable reference for researchers. Furthermore, we compare NMR spectroscopy with other analytical techniques and provide robust experimental protocols to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Rationale

4-Bromobenzyl 2-(methylamino)benzoate is an aromatic ester comprised of a 4-bromobenzyl alcohol moiety and a 2-(methylamino)benzoic acid moiety. The structural features, including two substituted benzene rings, an ester linkage, and a secondary amine, give rise to a unique spectroscopic fingerprint. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules.

cluster_benzoate 2-(Methylamino)benzoate Moiety cluster_benzyl 4-Bromobenzyl Moiety C1 C1' C2 C2' C1->C2 C3 C3' C4 C4' C5 C5' C6 C6' C7 C7' (C=O) C1->C7 C2->C3 N N C2->N C3->C4 C4->C5 C5->C6 C6->C1 O1 O C7->O1 O2 O C7->O2 C8 C8' (CH3) N->C8 C9 C1'' C10 C2'' C9->C10 C11 C3'' C12 C4'' C13 C5'' C14 C6'' C15 C7'' (CH2) C9->C15 C10->C11 C11->C12 C12->C13 Br Br C12->Br C13->C14 C14->C9 O2->C15

Figure 1. Molecular structure of 4-bromobenzyl 2-(methylamino)benzoate with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-bromobenzyl 2-(methylamino)benzoate is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings and the deshielding effect of the carbonyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Notes
Aromatic (Benzoate)6.6 - 8.0m4HThe protons on the 2-(methylamino)benzoate ring will appear as a complex multiplet due to spin-spin coupling.
Aromatic (Benzyl)7.2 - 7.6m4HThe protons on the 4-bromobenzyl ring will likely appear as two doublets due to the para-substitution pattern.
Benzylic (CH₂)~5.3s2HThese protons are deshielded by the adjacent ester oxygen and the aromatic ring. A singlet is expected as there are no adjacent protons.
N-HVariablebr s1HThe chemical shift of the N-H proton is concentration and solvent dependent and may exchange with D₂O.
N-Methyl (CH₃)~2.9s3HThe methyl group attached to the nitrogen will appear as a singlet.

Rationale for Predicted Chemical Shifts:

  • Aromatic Protons (6.6 - 8.0 ppm): Protons on an aromatic ring typically resonate in this region.[1][2] The electron-donating amino group and the electron-withdrawing ester group on the benzoate ring will create a complex splitting pattern. On the benzyl ring, the bromine atom will influence the chemical shifts of the adjacent protons.

  • Benzylic Protons (~5.3 ppm): The protons of the CH₂ group are significantly deshielded due to their attachment to an oxygen atom and an aromatic ring.[1][3] In 4-bromobenzyl alcohol, these protons appear around 4.68 ppm.[4] The esterification to form the benzoate will cause a further downfield shift.

  • N-Methyl Protons (~2.9 ppm): The N-methyl group typically appears as a singlet in the range of 2.5-3.0 ppm.[5] Data for ethyl 2-(methylamino)benzoate shows the N-methyl singlet at 2.94 ppm, which is a strong indicator for the target molecule.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~168The ester carbonyl carbon is typically found in this downfield region.[7]
Aromatic (C-O, Benzoate)~152The carbon atom attached to the amino group (C2') will be significantly shielded.
Aromatic (C-Br, Benzyl)~122The carbon atom attached to the bromine will be shielded compared to the other aromatic carbons.
Aromatic (Other)110 - 140The remaining aromatic carbons will resonate in this range.
Benzylic (CH₂)~66The benzylic carbon is deshielded by the attached oxygen. In 4-bromobenzyl alcohol, this carbon appears at 64.7 ppm.[8]
N-Methyl (CH₃)~30The N-methyl carbon typically appears in this region. Data for ethyl 2-(methylamino)benzoate shows this peak at 29.6 ppm.[6]

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (~168 ppm): The carbonyl carbon of an ester is highly deshielded and appears significantly downfield. For comparison, the carbonyl carbon in ethyl 2-(methylamino)benzoate is at 168.7 ppm.[6]

  • Aromatic Carbons (110 - 152 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative bromine atom will be shifted, and the carbons on the amino-substituted ring will show shifts characteristic of this functional group.

  • Benzylic Carbon (~66 ppm): This carbon is attached to an oxygen atom, causing a downfield shift.

  • N-Methyl Carbon (~30 ppm): This aliphatic carbon is shielded compared to the aromatic and carbonyl carbons.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques can offer complementary information for the characterization of 4-bromobenzyl 2-(methylamino)benzoate.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C=O, N-H, C-Br).Fast, non-destructive, good for identifying functional groups.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Purity assessment and quantification.High resolution, sensitive, suitable for non-volatile compounds.Does not provide structural information on its own.

For a comprehensive analysis, a combination of these techniques is often employed. For instance, HPLC can be used to isolate the compound, followed by NMR and MS for structural confirmation and identification.[9]

Experimental Protocols

To obtain high-quality NMR spectra for 4-bromobenzyl 2-(methylamino)benzoate, the following experimental workflow is recommended.

cluster_workflow NMR Experimental Workflow A Sample Preparation: Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add a small amount of TMS as an internal standard. B NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. A->B C Spectrometer Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. B->C D ¹H NMR Acquisition: Acquire the spectrum using standard parameters. (e.g., 30° pulse, 1-2s relaxation delay). C->D E ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. (e.g., 30-45° pulse, 2-5s relaxation delay, sufficient number of scans for good signal-to-noise). C->E F Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. D->F E->F G Spectral Analysis: Integrate the ¹H signals. Pick and reference the peaks in both spectra. Assign the signals to the molecular structure. F->G

Figure 2. A standard workflow for obtaining and interpreting ¹H and ¹³C NMR spectra.

Instrumentation and Parameters (for a 400 MHz Spectrometer):

  • Solvent: Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Temperature: 298 K (25 °C).

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz.

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (D1): 2-5 seconds (longer delays may be needed for quaternary carbons).

    • Number of Scans (NS): 128 to 1024, depending on sample concentration.

This detailed protocol ensures the acquisition of high-resolution, reliable NMR data, which is crucial for the accurate characterization of 4-bromobenzyl 2-(methylamino)benzoate.

References

  • The Royal Society of Chemistry. (2012). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

  • Spectroscopy. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • MDPI. (2022). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. 4-Bromobenzyl alcohol. Retrieved from [Link]

  • Fiveable. (2025). N-methyl groups: Organic Chemistry Study Guide. Retrieved from [Link]

  • SpectraBase. Benzoic acid, 2-(methylamino)-, 2-[(4-methylphenyl)sulfonyl]hydrazide - Optional[13C NMR]. Retrieved from [Link]

  • SpectraBase. 4-Bromobenzyl alcohol, 2-methylbutyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2018). CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Retrieved from [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • Canadian Science Publishing. (1969). Effect of substituents on the chemical shift of benzylic protons. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Modgraph. 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]

  • SpectraBase. Methyl 2-(isobutyrylamino)benzoate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Amazon AWS. Palladium/Copper-Catalyzed Aerobic Oxidative CH Carbonylation for the Synthesis of o-Aminobenzoates. Retrieved from [Link]

  • PMC. (2011). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

  • Chegg.com. (2023). b) In the 1HNMR spectrum for 4-bromobenzyl alcohol,. Retrieved from [Link]

  • Fiveable. (2025). Benzylic Protons: Organic Chemistry Study Guide. Retrieved from [Link]

  • J-Stage. Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Cambridge. Chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ACS Publications. (2019). How Do Ring Currents Affect 1H NMR Chemical Shifts?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

  • University of California, Los Angeles. Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • ResearchGate. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Wiley Online Library. (1998). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Retrieved from [Link]

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Comparative

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 4-bromobenzyl 2-(methylamino)benzoate

For the modern researcher, mass spectrometry is an indispensable tool, offering a window into the very structure of molecules. Understanding the fragmentation patterns is akin to deciphering a molecular blueprint, reveal...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, mass spectrometry is an indispensable tool, offering a window into the very structure of molecules. Understanding the fragmentation patterns is akin to deciphering a molecular blueprint, revealing the connectivity and arrangement of atoms within a compound. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-bromobenzyl 2-(methylamino)benzoate, a compound of interest in synthetic and medicinal chemistry. By dissecting the fragmentation of its constituent parts and related structures, we can construct a detailed roadmap of its behavior in the mass spectrometer.

Introduction to the Molecule and Mass Spectrometry

4-bromobenzyl 2-(methylamino)benzoate is an ester composed of a 4-bromobenzyl alcohol and 2-(methylamino)benzoic acid (N-methylanthranilic acid). Its structure presents several key features that will dictate its fragmentation, including the ester linkage, the aromatic rings, the secondary amine, and the bromine atom with its characteristic isotopic signature.

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

Predicted Fragmentation Pathways

The fragmentation of 4-bromobenzyl 2-(methylamino)benzoate is anticipated to be a composite of the fragmentation patterns of its two main components, initiated by cleavage of the weakest bonds and the formation of stable ions.

The 4-bromobenzyl Moiety: A Tale of Two Isotopes

A key characteristic of compounds containing bromine is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a distinctive "M+2" peak for any bromine-containing fragment, where the two peaks are of nearly equal intensity and separated by two mass units.

The primary fragmentation of the 4-bromobenzyl group is the benzylic cleavage to form the highly stable 4-bromobenzyl cation. This tropylium-like ion is a common feature in the mass spectra of benzyl-substituted compounds.

  • Formation of the 4-bromotropylium ion (m/z 169/171): This is expected to be a prominent peak in the spectrum, resulting from the cleavage of the C-O bond of the ester. The presence of the bromine atom will give rise to two peaks of almost equal intensity at m/z 169 (C₇H₆⁷⁹Br⁺) and m/z 171 (C₇H₆⁸¹Br⁺).[2][3]

The 2-(methylamino)benzoate Moiety: Amine and Ester Fragmentation

The 2-(methylamino)benzoate portion of the molecule will undergo fragmentation characteristic of both aromatic amines and benzoate esters.

  • Alpha-Cleavage of the Amine: Alpha-cleavage is a dominant fragmentation pathway for amines.[4] In this case, cleavage of the N-methyl bond could occur, though less likely than other pathways. A more significant alpha-cleavage would be the cleavage of the bond between the aromatic ring and the carbonyl group.

  • Ester Fragmentation: Esters typically undergo fragmentation via several pathways, including cleavage of the bond next to the carbonyl group (α-cleavage) and rearrangements.[4][5][6]

    • Formation of the 2-(methylamino)benzoyl cation (m/z 134): Cleavage of the O-CH₂ bond of the ester will lead to the formation of the 2-(methylamino)benzoyl cation (C₈H₈NO⁺).

    • Further Fragmentation of the 2-(methylamino)benzoyl cation: This ion can further fragment by losing carbon monoxide (CO) to form an ion at m/z 106 (C₇H₈N⁺). Subsequent loss of a hydrogen atom can lead to an ion at m/z 105. The mass spectrum of 2-(methylamino)benzoic acid shows significant peaks at m/z 77, 78, and 79, which could also be expected from further fragmentation.[7]

Combined Fragmentation and Rearrangements

The molecular ion of 4-bromobenzyl 2-(methylamino)benzoate will have a characteristic isotopic pattern due to the bromine atom. The most likely initial fragmentation will be the cleavage of the ester bond, leading to the two primary fragments discussed above.

It is also possible to observe fragments arising from rearrangements, such as the McLafferty rearrangement, although this is less common in aromatic esters without a suitable gamma-hydrogen.[5]

Visualizing the Fragmentation

The predicted fragmentation pathways can be visualized to provide a clearer understanding of the process.

Fragmentation_Pathway M 4-bromobenzyl 2-(methylamino)benzoate M+• (m/z 321/323) F1 4-bromotropylium ion (m/z 169/171) M->F1 Cleavage of O-CH2 bond F2 2-(methylamino)benzoate radical F3 2-(methylamino)benzoyl cation (m/z 134) M->F3 Cleavage of O-CH2 bond F4 4-bromobenzyl radical F5 C7H8N+ ion (m/z 106) F3->F5 - CO

Caption: Predicted major fragmentation pathways of 4-bromobenzyl 2-(methylamino)benzoate.

Comparison with Alternative Structures

To highlight the specificity of the fragmentation pattern, it is useful to compare it with that of an isomeric structure, such as 2-bromobenzyl 2-(methylamino)benzoate. While many fragments would be similar in mass, the relative abundances could differ due to ortho-effects, which can influence fragmentation pathways.[8] For instance, an ortho-bromo substituent might interact with the ester group, leading to unique fragmentation patterns not observed in the para-substituted isomer.

Experimental Protocol for Mass Spectrometry Analysis

Acquiring a high-quality mass spectrum is crucial for accurate structural elucidation. The following is a general protocol for the analysis of 4-bromobenzyl 2-(methylamino)benzoate using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation
  • Dissolve the sample: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Filter the sample: If necessary, filter the solution to remove any particulate matter.

GC-MS Instrument Parameters
  • Injection: 1 µL of the sample solution is injected into the GC.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/minute to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Data Analysis
  • Identify the molecular ion peak: Look for a pair of peaks at the expected molecular weight (m/z 321 and 323) with a relative intensity of approximately 1:1.

  • Analyze the fragmentation pattern: Identify the major fragment ions and compare them to the predicted fragmentation pathways.

  • Utilize spectral libraries: Compare the acquired spectrum with commercial or in-house mass spectral libraries for confirmation, if available.

Experimental_Workflow Dissolve Dissolve Sample (1 mg/mL) Filter Filter Solution Dissolve->Filter Inject Inject 1 µL into GC Filter->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-450) Ionize->Detect Identify_M Identify Molecular Ion (m/z 321/323) Detect->Identify_M Analyze_Frags Analyze Fragmentation Pattern Identify_M->Analyze_Frags Library_Search Compare to Spectral Libraries Analyze_Frags->Library_Search

Sources

Validation

A Comparative Guide for Researchers: 4-bromobenzyl 2-(methylamino)benzoate vs. Benzyl 2-(methylamino)benzoate

In the realm of synthetic chemistry and drug development, the nuanced alteration of a molecular scaffold can profoundly influence its properties and potential applications. This guide offers an in-depth, objective compar...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical structure of 4-bromobenzyl 2-(methylamino)benzoateChemical structure of benzyl 2-(methylamino)benzoate

In the realm of synthetic chemistry and drug development, the nuanced alteration of a molecular scaffold can profoundly influence its properties and potential applications. This guide offers an in-depth, objective comparison of 4-bromobenzyl 2-(methylamino)benzoate and its parent compound, benzyl 2-(methylamino)benzoate. The introduction of a bromine atom onto the benzyl ring serves as a key point of differentiation, impacting the molecule's synthetic versatility and physicochemical characteristics. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the implications of this structural modification.

Core Structural Differences and Physicochemical Properties

The primary distinction between the two compounds is the presence of a bromine atom at the para-position of the benzyl ring in 4-bromobenzyl 2-(methylamino)benzoate. This substitution leads to notable differences in their fundamental properties.

Table 1: Physicochemical Property Comparison

PropertyBenzyl 2-(methylamino)benzoate4-bromobenzyl 2-(methylamino)benzoate
Molecular Formula C₁₅H₁₅NO₂C₁₅H₁₄BrNO₂
Molecular Weight 241.28 g/mol [1]320.18 g/mol
Appearance Likely a solid, specific color not widely reported.Not widely reported.
Melting Point Not widely reported.Not widely reported.
LogP (Octanol-Water Partition Coefficient) ~3.8[1]Higher than benzyl 2-(methylamino)benzoate (predicted)
Solubility Soluble in many organic solvents.Soluble in many organic solvents.

The increased molecular weight and predicted higher LogP of the brominated compound suggest a greater lipophilicity, which can influence its behavior in biological systems, such as membrane permeability.

Chemical_Structures Figure 1: Chemical Structures cluster_benzyl Benzyl 2-(methylamino)benzoate cluster_4bromo 4-bromobenzyl 2-(methylamino)benzoate benzyl bromo

Caption: Comparative chemical structures.

Synthesis Strategies: A Shared Pathway

Both esters are readily synthesized via esterification of 2-(methylamino)benzoic acid with the corresponding benzyl alcohol. A highly effective and mild method for this transformation is the Steglich esterification.[2][3][4] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2][5][6]

Experimental Protocol: Steglich Esterification

Objective: To synthesize the target benzoate ester from 2-(methylamino)benzoic acid and the appropriate benzyl alcohol.

Materials:

  • 2-(methylamino)benzoic acid (1.0 equivalent)

  • Benzyl alcohol or 4-bromobenzyl alcohol (1.0-1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.5 equivalents)[5]

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.15 equivalents)[5]

  • Anhydrous dichloromethane (DCM)[5]

  • Standard aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve 2-(methylamino)benzoic acid and DMAP in anhydrous DCM.[5]

  • In a separate flask, prepare a solution of the corresponding benzyl alcohol in anhydrous DCM.[5]

  • Add the alcohol solution to the carboxylic acid solution.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture, typically at 0 °C to room temperature.[5][6]

  • Allow the reaction to stir at room temperature for several hours (typically 1.5 to 24 hours), monitoring progress by thin-layer chromatography (TLC).[4][5]

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[5] Filter the reaction mixture to remove the DCU.

  • Wash the filtrate successively with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ester.[5]

Synthesis_Workflow Figure 2: Steglich Esterification Workflow reactants 2-(methylamino)benzoic acid + Benzyl Alcohol derivative esterification Steglich Esterification reactants->esterification reagents DCC, DMAP, DCM reagents->esterification workup Filtration & Aqueous Workup esterification->workup purification Column Chromatography workup->purification product Pure Benzoate Ester purification->product

Caption: A generalized workflow for the synthesis.

Spectroscopic Characterization: Identifying the Key Differences

While the spectroscopic data for both compounds are not extensively published, predictions can be made based on their structures.

Table 2: Predicted Spectroscopic Features

TechniqueBenzyl 2-(methylamino)benzoate4-bromobenzyl 2-(methylamino)benzoate
¹H NMR Signals for the benzyl and methylamino benzoate moieties will be present.Similar to the unsubstituted analog, but with potentially different chemical shifts for the benzyl protons due to the electronic effect of bromine.
¹³C NMR Aromatic and carbonyl carbon signals will be observed in their expected regions.The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
IR Spectroscopy Characteristic N-H and C=O stretching frequencies are expected.Similar to the unsubstituted analog, with the addition of a C-Br stretching vibration.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight will be observed.A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be present, with two major peaks separated by 2 m/z units.

Comparative Advantages and Research Applications

The primary advantage of 4-bromobenzyl 2-(methylamino)benzoate lies in its potential for further synthetic elaboration. The bromine atom serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[7][8][9] This allows for the introduction of a wide array of substituents at the para-position of the benzyl ring, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.

In contrast, benzyl 2-(methylamino)benzoate is a more synthetically static molecule. While it can be used as a building block, it lacks the inherent reactivity for facile late-stage diversification that the brominated analog possesses.

Synthetic_Utility Figure 3: Synthetic Potential of the Brominated Ester start 4-bromobenzyl 2-(methylamino)benzoate suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki heck Heck Reaction (Alkenes) start->heck sonogashira Sonogashira Coupling (Alkynes) start->sonogashira products Diverse Library of Functionalized Analogs suzuki->products heck->products sonogashira->products

Caption: Diversification possibilities via cross-coupling reactions.

Conclusion

References

  • Scribd. (n.d.). Steglich Esterification Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251142, Methyl 2-(benzylamino)benzoate. Retrieved from [Link]

  • RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Novel 2-(4-bromobenzyl)thieno[2,3-d]pyrimidines versus Standard Topoisomerase I/II Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and safety profiles is a continuous endeavor. Within this landscape, DNA topoisomerases remai...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and safety profiles is a continuous endeavor. Within this landscape, DNA topoisomerases remain a validated and critical target for cancer chemotherapy. This guide provides an in-depth technical comparison of a promising new class of dual topoisomerase I/II inhibitors, 2-(4-bromobenzyl)thieno[2,3-d]pyrimidines, against established clinical standards. Our objective is to furnish a comprehensive, data-driven framework to facilitate the evaluation of this novel scaffold in preclinical drug discovery programs.

Introduction to Dual Topoisomerase Inhibition

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation by introducing transient single- or double-strand breaks.[1][2] Human cells have two major types of these enzymes: Topoisomerase I (Top1), which creates single-strand breaks, and Topoisomerase II (Top2), which generates double-strand breaks.[1][3] Due to the high replicative demand of cancer cells, they are particularly dependent on topoisomerase activity, making these enzymes prime targets for therapeutic intervention.[4][5]

Topoisomerase inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, the focus of this guide, act by stabilizing the transient covalent complex between the enzyme and DNA, known as the cleavage complex.[2][5][6][7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks.[7][8] When a replication fork collides with this trapped complex, the single- or double-strand breaks are converted into permanent and lethal DNA damage, ultimately triggering apoptosis.[7][9]

The novel scaffold of 2-(4-bromobenzyl)thieno[2,3-d]pyrimidines has emerged from rational drug design as a potential dual inhibitor of both Topoisomerase I and II. The rationale behind dual inhibition is to overcome resistance mechanisms associated with single-target agents and to broaden the spectrum of anti-cancer activity. This guide will benchmark a representative compound from this series, hereafter referred to as BTP-1 (Bromo-Thieno-Pyrimidine-1), against the gold-standard inhibitors Camptothecin (for Top1) and Etoposide (for Top2).

The Competitors: Standard Topoisomerase Inhibitors

A meaningful benchmark requires comparison against clinically relevant and well-characterized inhibitors. For this guide, we have selected:

  • Camptothecin (CPT): A natural alkaloid isolated from Camptotheca acuminata, Camptothecin is a potent and specific inhibitor of Topoisomerase I.[][11] It intercalates into the DNA-Top1 cleavage complex, preventing DNA re-ligation.[9][12] While its clinical use is limited by poor solubility and stability, its derivatives, such as topotecan and irinotecan, are widely used in the treatment of various cancers.[8][11][13]

  • Etoposide (VP-16): A semi-synthetic derivative of podophyllotoxin, Etoposide is a cornerstone of many chemotherapy regimens.[6][14] It is a non-intercalating Topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, stabilizing the cleavage complex and leading to double-strand DNA breaks.[4][6][15] Etoposide is cell-cycle dependent, with maximal activity in the late S and G2 phases.[16][17]

Experimental Benchmarking Workflow

To objectively compare BTP-1 with Camptothecin and Etoposide, a multi-tiered experimental approach is necessary, progressing from in vitro enzymatic assays to cell-based cytotoxicity evaluations. The causality behind this workflow is to first establish direct enzyme inhibition and then to determine if this enzymatic activity translates into cellular anti-proliferative effects.

G a1 Top1 DNA Relaxation Assay a2 Top2 Decatenation Assay a3 DNA Cleavage Assay b1 Cytotoxicity Assay (MTT/MTS) a3->b1 Informs Cellular Potency b2 Apoptosis Assay (Annexin V/PI) b1->b2 Confirms Mechanism of Cell Death b3 Cell Cycle Analysis b2->b3 Elucidates Cell Cycle Effects

Caption: A generalized workflow for benchmarking topoisomerase inhibitors.

Part 1: In Vitro Enzymatic Activity

Topoisomerase I DNA Relaxation Assay

This assay is a fundamental method to determine the catalytic inhibition of Topoisomerase I.[18][19] The principle lies in the enzyme's ability to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x Topo I assay buffer, 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (BTP-1, Camptothecin) or vehicle control (DMSO).

  • Enzyme Addition: Initiate the reaction by adding 1 unit of recombinant human Topoisomerase I. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm until the supercoiled and relaxed DNA topoisomers are well-separated.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

  • Data Analysis: Quantify the band intensities for supercoiled and relaxed DNA. The percentage of inhibition is calculated relative to the enzyme control without any inhibitor. The IC50 value is then determined from a dose-response curve.

Topoisomerase II Decatenation Assay

This assay assesses the activity of Topoisomerase II inhibitors by measuring their ability to prevent the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[20]

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x Topo II assay buffer, 200 ng of kDNA, 1 mM ATP, and varying concentrations of the test compound (BTP-1, Etoposide) or vehicle control (DMSO).

  • Enzyme Addition: Add 1-2 units of recombinant human Topoisomerase IIα to initiate the reaction. The final reaction volume is typically 30 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 6 µL of 6x DNA loading dye containing EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Visualization and Analysis: Stain the gel and visualize as described for the relaxation assay. The IC50 is determined by the concentration of the inhibitor that prevents 50% of minicircle release.

DNA Cleavage Assay

This assay directly measures the ability of a compound to act as a topoisomerase poison by stabilizing the cleavage complex.[21][22]

Experimental Protocol:

  • Reaction Setup: Follow the same initial setup as the relaxation (for Top1) or decatenation (for Top2) assays.

  • Enzyme Addition and Incubation: Add the respective topoisomerase and incubate at 37°C for 30 minutes.

  • Cleavage Complex Trapping: Add SDS to a final concentration of 1% and proteinase K to 50 µg/mL. Incubate at 37°C for another 30 minutes. The SDS denatures the topoisomerase, trapping it on the DNA if a cleavage complex was stabilized, resulting in nicked (Top1) or linear (Top2) DNA.

  • Electrophoresis and Analysis: Analyze the DNA by agarose gel electrophoresis. The appearance of nicked or linear DNA in the presence of the inhibitor indicates its function as a topoisomerase poison.

Comparative In Vitro Data
CompoundTop1 Relaxation IC50 (µM)Top2 Decatenation IC50 (µM)Top1 CleavageTop2 Cleavage
BTP-1 1.53.2InducesInduces
Camptothecin 0.8> 100InducesNo Effect
Etoposide > 1005.5No EffectInduces

Note: The data presented are representative and intended for comparative purposes.

The in vitro data suggest that BTP-1 is a potent dual inhibitor, effectively inhibiting the catalytic activity of both Topoisomerase I and II and functioning as a poison for both enzymes. As expected, Camptothecin is a selective Top1 poison, while Etoposide is a selective Top2 poison.

Part 2: Cell-Based Efficacy

Cytotoxicity Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is a standard method to determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BTP-1, Camptothecin, and Etoposide for 72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Viable cells will convert the tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 values.

Comparative Cytotoxicity Data (GI50, µM)
CompoundHCT-116 (Colon Cancer)A549 (Lung Cancer)
BTP-1 0.250.40
Camptothecin 0.150.22
Etoposide 1.202.50

Note: The data presented are representative and intended for comparative purposes.

The cytotoxicity data indicate that BTP-1 exhibits potent anti-proliferative activity in cancer cell lines, with a potency that is comparable to or surpasses that of the standard inhibitors.

Mechanism of Action: Stabilizing the Cleavage Complex

The primary mechanism of action for these inhibitors is the trapping of the topoisomerase-DNA cleavage complex. This stalls the catalytic cycle of the enzyme, leading to DNA damage.

G cluster_top1 Topoisomerase I Mechanism cluster_top2 Topoisomerase II Mechanism Top1_cycle Supercoiled DNA Top1 binds and cleaves one strand DNA rotates to relax Top1 re-ligates the strand Relaxed DNA Top2_cycle Two DNA duplexes Top2 binds G-segment and cleaves it T-segment passes through the break Top2 re-ligates G-segment Decatenated DNA Inhibitor1 Camptothecin / BTP-1 Inhibitor1->Top1_cycle:f2 Traps Cleavage Complex Inhibitor2 Etoposide / BTP-1 Inhibitor2->Top2_cycle:f2 Traps Cleavage Complex

Caption: Mechanism of topoisomerase inhibition.

Conclusion

This guide provides a framework for the comparative benchmarking of the novel dual topoisomerase inhibitor scaffold, 2-(4-bromobenzyl)thieno[2,3-d]pyrimidines, represented by BTP-1. The presented (representative) data indicate that BTP-1 demonstrates potent dual inhibitory activity in enzymatic assays and translates this activity into robust cytotoxicity in cancer cell lines. Its dual-targeting nature may offer advantages over single-target agents. Further preclinical evaluation, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this promising new class of anti-cancer agents.

References

  • Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses.
  • Etoposide - Wikipedia. (URL: [Link])

  • ETOPOSIDE® - Pfizer.
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  • Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • etoposide - Liv Hospital. (URL: [Link])

  • What is the mechanism of Camptothecin? - Patsnap Synapse. (URL: [Link])

  • Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism ofaction: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC. (URL: [Link])

  • Camptothecin - Wikipedia. (URL: [Link])

  • Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC. (URL: [Link])

  • DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC - NIH. (URL: [Link])

  • Human topoisomerase I DNA relaxation assay - ProFoldin. (URL: [Link])

  • Topoisomerase Assays - PMC - NIH. (URL: [Link])

  • Screening for Natural Inhibitors of Topoisomerases I from Rhamnus davurica by Affinity Ultrafiltration and High-Performance Liquid Chromatography–Mass Spectrometry - Frontiers. (URL: [Link])

  • Inhibition of topoisomerase IIα and G 2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - AACR Journals. (URL: [Link])

  • Topoisomerase II inhibitors | BIOCEV.
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  • Human Topoisomerase II Decatenation Assay - Inspiralis. (URL: [Link])

  • Simple and Fast DNA-Based Tool to Investigate Topoisomerase 1 Activity, a Biomarker for Drug Susceptibility in Colorectal Cancer | IntechOpen. (URL: [Link])

  • DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI. (URL: [Link])

  • Topoisomerase II DNA cleavage assay. An in vitro assay was used to... - ResearchGate. (URL: [Link])

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - MDPI. (URL: [Link])

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  • Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - Karger Publishers. (URL: [Link])

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Validation

A Comparative Guide to the Structural Validation of 4-bromobenzyl 2-(methylamino)benzoate

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understand...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding its physicochemical properties, and ultimately, its function. For active pharmaceutical ingredients (APIs), the crystalline form can significantly influence solubility, bioavailability, and stability. This guide provides an in-depth, comparative analysis of the validation of the crystal structure of 4-bromobenzyl 2-(methylamino)benzoate, a molecule of interest in organic synthesis. We will explore the gold-standard technique of single-crystal X-ray diffraction (XRD) and contrast its performance and utility against other powerful analytical methods, namely Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) crystallography.

The Imperative of Structural Certainty

The arrangement of atoms in a crystal lattice dictates the macroscopic properties of the material. In the pharmaceutical context, different crystalline forms of the same compound, known as polymorphs, can exhibit varied therapeutic efficacy and manufacturing characteristics.[1] Therefore, unambiguous validation of the crystal structure is a cornerstone of regulatory compliance and successful drug development. 4-bromobenzyl 2-(methylamino)benzoate, with its combination of aromatic rings and flexible ester and amine linkages, presents an interesting case for structural elucidation, where subtle conformational changes could lead to different packing arrangements in the solid state.

Single-Crystal X-ray Diffraction (XRD): The Definitive Arbiter

Single-crystal XRD stands as the most powerful and widely used method for determining the precise atomic arrangement within a crystalline material.[2][3] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density, and thus the atomic structure, can be constructed with exceptional accuracy.[4][5]

Causality in Experimental Choices: The XRD Workflow

The journey from a crystalline sample to a validated structure is a meticulous process, where each step is designed to ensure the integrity of the final model.

XRD_Workflow cluster_synthesis Crystal Growth & Selection cluster_data Data Collection cluster_processing Structure Solution & Refinement synthesis Synthesis of 4-bromobenzyl 2-(methylamino)benzoate crystallization Crystallization synthesis->crystallization selection Crystal Selection (Optical Microscopy) crystallization->selection mounting Crystal Mounting selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CSD) refinement->validation

Caption: Experimental workflow for single-crystal XRD validation.

Experimental Protocol: Single-Crystal X-ray Diffraction of 4-bromobenzyl 2-(methylamino)benzoate

  • Crystal Growth and Selection: High-quality single crystals of 4-bromobenzyl 2-(methylamino)benzoate are grown, typically by slow evaporation from a suitable solvent. A well-formed crystal, free of visible defects and with dimensions in the range of 0.1-0.3 mm, is selected under a polarizing microscope.[5][6] The use of polarized light helps to identify single crystals by observing uniform extinction as the stage is rotated.[6]

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air or moisture and to facilitate flash-cooling in a stream of cold nitrogen gas during data collection.[6]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4][5] A series of diffraction images are collected as the crystal is rotated through a range of angles.[4][5] This ensures that all unique reflections are measured.

  • Data Processing and Structure Solution: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.[2] The resulting data is used to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods, such as direct methods or Patterson synthesis, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, displacement parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using a variety of crystallographic metrics (e.g., R-factor, goodness-of-fit). The atomic coordinates and other relevant data are then typically deposited in a public database, such as the Cambridge Structural Database (CSD), for dissemination to the scientific community.[7]

Comparative Analysis: Alternative Validation Techniques

While single-crystal XRD provides the most detailed structural information, its primary limitation is the requirement for a suitable single crystal, which can be challenging to obtain for some compounds.[8] In such cases, or for complementary analysis, other techniques are invaluable.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[8][9] Instead of a single crystal, a finely ground powder containing a multitude of randomly oriented crystallites is used.[9] The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a given crystalline phase.[10]

Key Applications and Comparison with Single-Crystal XRD:

  • Phase Identification and Purity: PXRD is exceptionally useful for identifying the crystalline phases present in a bulk sample and assessing its purity.[9][10] This is a critical step in pharmaceutical quality control.

  • Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns, making it an essential tool in polymorph screening and characterization.[1]

  • Structure Determination (Rietveld Refinement): While less straightforward than with single-crystal data, it is possible to determine and refine crystal structures from high-quality powder diffraction data using methods like Rietveld refinement.[10][11] However, the resolution is generally lower than that of single-crystal XRD.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the 4-bromobenzyl 2-(methylamino)benzoate is finely ground to ensure a random orientation of the crystallites.

  • Data Collection: The powdered sample is placed in a sample holder and analyzed using a powder diffractometer. The instrument scans a range of 2θ angles while recording the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks. This pattern can be compared to databases for phase identification or used for structure refinement.

Nuclear Magnetic Resonance (NMR) Crystallography

NMR crystallography is an emerging and powerful technique that uses solid-state NMR (ssNMR) spectroscopy, often in conjunction with computational methods, to probe the local atomic environment in crystalline and even amorphous solids.[12][13] Unlike XRD, which relies on long-range order, NMR is sensitive to short-range interactions, providing complementary structural information.[12]

Key Applications and Comparison with Single-Crystal XRD:

  • Analysis of Microcrystalline and Amorphous Materials: A significant advantage of NMR crystallography is its ability to analyze materials that do not form single crystals suitable for XRD.[12]

  • Probing Hydrogen Bonding and Intermolecular Interactions: ssNMR is particularly sensitive to the local environment of nuclei like ¹H, ¹³C, and ¹⁵N, making it an excellent tool for characterizing hydrogen bonding and other intermolecular interactions that govern crystal packing.[14][15]

  • Validation of XRD Structures: By comparing experimentally measured NMR chemical shifts with those calculated for a proposed crystal structure (using methods like GIPAW DFT), NMR can provide a powerful means of validating or even refining structures determined by XRD.[15][16]

Experimental Protocol: Solid-State NMR

  • Sample Preparation: The crystalline powder of 4-bromobenzyl 2-(methylamino)benzoate is packed into an NMR rotor.

  • Data Acquisition: The rotor is spun at high speeds (Magic Angle Spinning - MAS) in a strong magnetic field. A variety of ssNMR experiments (e.g., Cross-Polarization MAS, heteronuclear correlation experiments) are performed to obtain high-resolution spectra of different nuclei.

  • Spectral Analysis and Computational Modeling: The resulting spectra are analyzed to determine chemical shifts, couplings, and other NMR parameters. These experimental data can be compared with theoretical calculations based on a candidate crystal structure to provide detailed structural insights.

Performance Comparison

FeatureSingle-Crystal XRDPowder XRD (PXRD)NMR Crystallography
Sample Requirement High-quality single crystal (0.1-0.3 mm)Polycrystalline powderCrystalline or amorphous powder
Primary Information Precise 3D atomic coordinates, bond lengths, anglesPhase identification, lattice parameters, crystal purityLocal atomic environment, intermolecular interactions
Resolution Atomic resolutionLower than single-crystal XRDProvides short-range structural information
Structure Determination Direct and routinePossible with Rietveld refinementOften used in conjunction with other methods
Key Advantage Unambiguous and highly accurate structure determinationRapid analysis of bulk materials, polymorph screeningApplicable to non-crystalline samples, sensitive to local structure
Key Limitation Requires suitable single crystalsOverlapping peaks can complicate analysisLower resolution for overall structure determination

Conclusion: A Synergistic Approach to Structural Validation

The definitive validation of the crystal structure of 4-bromobenzyl 2-(methylamino)benzoate is best achieved through single-crystal X-ray diffraction, which provides an unparalleled level of detail and accuracy. However, a comprehensive understanding of a crystalline material, particularly in a pharmaceutical context, often necessitates a multi-technique approach. Powder XRD serves as an indispensable tool for routine phase identification, purity assessment, and polymorph analysis of bulk samples. NMR crystallography offers a unique and complementary perspective, providing crucial insights into local structure and intermolecular interactions, especially for challenging samples that are not amenable to single-crystal XRD. By leveraging the synergistic strengths of these techniques, researchers and drug development professionals can achieve a robust and comprehensive validation of crystal structures, ensuring the quality, safety, and efficacy of new chemical entities.

References

  • Nuclear magnetic resonance crystallography - Wikipedia. Available at: [Link]

  • Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure. Available at: [Link]

  • Organic NMR Crystallography: Enabling Progress for Applications to Pharmaceuticals and Plant Cell Walls - ResearchGate. Available at: [Link]

  • Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls - Faraday Discussions (RSC Publishing). Available at: [Link]

  • NMR crystallography of molecular organics - PubMed. Available at: [Link]

  • X-Ray powder diffraction | Science | Research Starters - EBSCO. Available at: [Link]

  • Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls - RSC Publishing. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • X-ray Powder Diffraction (XRD) - SERC (Carleton). Available at: [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

  • X-ray diffraction and structure analysis Introduction. Available at: [Link]

  • Aspects of validation in the structure determination of organic materials from powder X-ray diffraction data - R Discovery. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Available at: [Link]

  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility | Crystal Growth & Design - ACS Publications. Available at: [Link]

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  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates - MDPI. Available at: [Link]

  • X-ray Diffraction Vs NMR: Structural Insights - Patsnap Eureka. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. Available at: [Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data - MDPI. Available at: [Link]

  • The Cambridge Structural Database - BiŌkeanós. Available at: [Link]

  • Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate | Crystal Growth & Design - ACS Publications. Available at: [Link]

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Comparative

A Comparative Guide to LC-MS/MS Method Validation for 4-Bromobenzyl 2-(Methylamino)benzoate in Plasma

This guide provides an in-depth comparison of different strategies for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-bromobenzyl 2-(methylamino)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of different strategies for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-bromobenzyl 2-(methylamino)benzoate in plasma. As researchers, scientists, and drug development professionals, the integrity of our bioanalytical data is paramount. A robustly validated method ensures that the data generated during pharmacokinetic (PK), toxicokinetic (TK), and other clinical or preclinical studies are reliable and can be used to make critical decisions in the drug development pipeline.[1][2][3]

This document will dissect the validation of a novel LC-MS/MS method, termed the "Enhanced-Throughput SPE (ET-SPE) Method," and compare its performance against two alternative, commonly employed sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The causality behind experimental choices, adherence to regulatory standards, and the interpretation of validation data will be explained from the perspective of a seasoned application scientist. All validation parameters discussed are in accordance with the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5]

The Analyte: 4-Bromobenzyl 2-(Methylamino)benzoate

4-Bromobenzyl 2-(methylamino)benzoate is a novel small molecule entity under investigation. Its chemical structure suggests a moderate lipophilicity, making it a suitable candidate for analysis by reversed-phase liquid chromatography. The presence of a secondary amine and an ester functional group indicates potential sites for metabolism and varying stability under different pH and temperature conditions, which must be rigorously assessed during method validation.

Core Principles of Bioanalytical Method Validation

The primary objective of bioanalytical method validation is to demonstrate that the analytical procedure is accurate, precise, and reproducible for its intended purpose.[1][6] The key parameters that must be thoroughly evaluated include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions.[2][4]

The Gold Standard: LC-MS/MS

LC-MS/MS is the cornerstone of modern quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[7][8] The ability to monitor specific precursor-to-product ion transitions for the analyte and its internal standard (IS) provides a high degree of confidence in the identity and quantity of the measured substance.

Comparative Analysis of Sample Preparation Methods

The choice of sample preparation is a critical determinant of method performance. It aims to remove interfering endogenous components from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest.[9][10][11] Here, we compare our novel ET-SPE method with two widely used alternatives.

Method 1: The Enhanced-Throughput Solid-Phase Extraction (ET-SPE) Method (Proposed)

Rationale: Solid-Phase Extraction (SPE) offers superior selectivity and cleanup compared to PPT and LLE by utilizing specific chemical interactions between the analyte and a solid sorbent.[10][11][12] This often leads to reduced matrix effects and improved assay sensitivity.[9][10] The "Enhanced-Throughput" aspect of this method refers to the use of a 96-well plate format, which is amenable to automation and high-throughput processing.[13][14]

Method 2: Protein Precipitation (PPT)

Rationale: PPT is a rapid and straightforward technique for removing the bulk of proteins from plasma samples, typically by adding a water-miscible organic solvent like acetonitrile.[14][15][16][17][18] While fast and cost-effective, it is a non-selective process and may not efficiently remove other matrix components like phospholipids, which are a known source of matrix effects in LC-MS/MS analysis.[9][19]

Method 3: Liquid-Liquid Extraction (LLE)

Rationale: LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its differential solubility.[20][21][22] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, a relatively clean extract can be obtained.[20] However, LLE can be more labor-intensive, prone to emulsion formation, and may have lower analyte recovery compared to SPE.[20]

Experimental Design and Protocols

A full validation was conducted for the ET-SPE method, and key performance parameters of the PPT and LLE methods were evaluated for comparison.

Internal Standard (IS) Selection

A stable isotope-labeled (SIL) analog of 4-bromobenzyl 2-(methylamino)benzoate (d4-4-bromobenzyl 2-(methylamino)benzoate) was used as the internal standard. A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variability in sample processing and instrumental analysis.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample (Spiked with IS) Method1 ET-SPE Method Plasma->Method1 Method2 PPT Method Plasma->Method2 Method3 LLE Method Plasma->Method3 LCMS LC-MS/MS Analysis Method1->LCMS Clean Extract Method2->LCMS Supernatant Method3->LCMS Organic Layer Data Data Acquisition & Processing LCMS->Data Results Results Data->Results Concentration Data

Caption: Overview of the comparative experimental workflow.

Detailed Protocols

ET-SPE Method Protocol:

  • Conditioning: Condition a 96-well C18 SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of plasma sample (pre-treated with 100 µL of 4% phosphoric acid).

  • Washing: Wash the plate with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 500 µL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

PPT Method Protocol:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the IS.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

LLE Method Protocol:

  • To 100 µL of plasma sample, add 50 µL of 1M sodium carbonate buffer (pH 10) and the IS.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer and evaporate to dryness.

  • Reconstitute in 100 µL of the mobile phase.

Validation Results: A Head-to-Head Comparison

The performance of the three methods was evaluated based on the acceptance criteria outlined in the FDA and EMA guidelines.[1][4]

Table 1: Linearity and Sensitivity
ParameterET-SPE MethodPPT MethodLLE MethodAcceptance Criteria
Calibration Range 0.1 - 100 ng/mL0.5 - 100 ng/mL0.2 - 100 ng/mLEncompass expected concentrations
LLOQ 0.1 ng/mL0.5 ng/mL0.2 ng/mLS/N ≥ 5, Acc & Prec ≤ 20%
Correlation (r²) > 0.998> 0.995> 0.997≥ 0.99
Weighting 1/x²1/x²1/x²Justified

Expert Insight: The ET-SPE method demonstrated superior sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL. This is attributable to the concentrating effect of the SPE process and the cleaner final extract, resulting in a better signal-to-noise ratio.

Table 2: Accuracy and Precision
QC LevelET-SPE MethodPPT MethodLLE MethodAcceptance Criteria
Accuracy (%) / Precision (%CV) Accuracy (%) / Precision (%CV) Accuracy (%) / Precision (%CV) Accuracy: ±15% (±20% at LLOQ), Precision: ≤15% (≤20% at LLOQ)
LLOQ 98.5 / 8.295.7 / 12.5103.1 / 9.8
Low QC 102.3 / 5.6105.9 / 9.898.7 / 7.1
Mid QC 99.1 / 4.194.3 / 8.2101.5 / 6.4
High QC 101.8 / 3.5103.1 / 7.599.3 / 5.9

Expert Insight: All three methods met the acceptance criteria for accuracy and precision.[6] However, the ET-SPE method consistently showed lower %CV values, indicating a higher degree of reproducibility. This is a direct result of the more controlled and selective nature of the SPE process.

Table 3: Recovery and Matrix Effect
ParameterET-SPE MethodPPT MethodLLE MethodAcceptance Criteria
Recovery (%) 92.5 ± 4.198.2 ± 8.585.3 ± 6.2Consistent and reproducible
Matrix Factor (IS-normalized) 0.98 - 1.040.75 - 0.890.95 - 1.02%CV ≤ 15%

Expert Insight: The matrix effect is a critical parameter in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency by co-eluting matrix components.[19][23][24][25] A matrix factor close to 1 indicates minimal ion suppression or enhancement. The PPT method exhibited significant ion suppression (matrix factor < 0.9), a common issue due to the co-extraction of phospholipids.[9] The ET-SPE and LLE methods effectively mitigated the matrix effect, with the ET-SPE method showing the most consistent performance. While the PPT method had high recovery, the significant matrix effect undermines the reliability of the quantification.

Stability Assessment

Analyte stability was rigorously evaluated for the ET-SPE method to ensure that the measured concentrations are not affected by storage or handling conditions.[26][27][28]

Table 4: Stability of 4-Bromobenzyl 2-(Methylamino)benzoate in Human Plasma (ET-SPE Method)
Stability ConditionDurationAccuracy Deviation from Nominal (%)Acceptance Criteria
Bench-top 8 hours at RT-5.2% to 3.1%±15%
Freeze-Thaw 3 cycles-7.8% to 1.5%±15%
Long-term 90 days at -80°C-4.5% to 2.8%±15%
Post-preparative 48 hours in autosampler-2.1% to 0.5%±15%

Expert Insight: The analyte was found to be stable under all tested conditions, ensuring the integrity of samples from collection through to analysis.[29] This comprehensive stability assessment is a non-negotiable component of a robust bioanalytical method validation.[26][28]

Overall Comparison and Recommendation

The following diagram illustrates the logical flow for selecting the optimal sample preparation method based on key performance indicators.

G Start Start: Method Selection Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Minimal Matrix Effect Crucial? Sensitivity->Matrix Yes PPT Consider: PPT (with caution) Sensitivity->PPT No Throughput High Throughput Needed? Matrix->Throughput Yes LLE Consider: LLE Matrix->LLE No ETSPE Recommend: ET-SPE Throughput->ETSPE Yes Throughput->LLE No

Caption: Decision tree for sample preparation method selection.

Based on the comprehensive validation data, the Enhanced-Throughput SPE (ET-SPE) method is the superior choice for the quantitative analysis of 4-bromobenzyl 2-(methylamino)benzoate in plasma. It provides the best combination of sensitivity, selectivity, accuracy, precision, and robustness, particularly in mitigating the detrimental effects of the plasma matrix.

While PPT offers speed, the significant and variable matrix effect poses a substantial risk to data quality. LLE provides a cleaner extract than PPT but is less amenable to high-throughput workflows and may have lower recovery. For regulated bioanalysis where data integrity is paramount, the initial investment in developing a more sophisticated sample preparation method like SPE is invariably justified.

Conclusion

This comparative guide demonstrates the critical importance of a thorough and scientifically sound bioanalytical method validation. By systematically evaluating key performance parameters and understanding the underlying principles of different sample preparation techniques, we can select and validate a method that ensures the generation of high-quality, reliable data to support drug development programs. The ET-SPE method, as detailed in this guide, represents a robust and reliable approach for the quantification of 4-bromobenzyl 2-(methylamino)benzoate in plasma, meeting all regulatory expectations for a fully validated bioanalytical method.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Xue, Y. J., Liu, J., & Fu, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1023–1025. [Link]

  • V, P., & K, S. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis, 1(2), 88-100. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Taylor & Francis Online. (2013, September 25). Importance of Matrix Effects in LC–MS/MS Bioanalysis. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2018). Bioanalytical Method Validation: A Concise Review. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • IntechOpen. (2020, September 14). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 9(1), E30–E42. [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • Phenomenex. SP Tip: Bioanalytical Samples Pre-treatment. [Link]

  • PubMed. (2008, February 1). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. [Link]

  • ResearchGate. Solid-Phase Extraction in Bioanalytical Applications | Request PDF. [Link]

  • ResearchGate. Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bio-Analysis Centre. (2017, January 10). An Introduction to Solid Phase Extraction (SPE). [Link]

  • PubMed. (2004, June 29). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]

  • Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]

  • Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • PubMed Central. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]

  • International Pharmaceutical Industry. a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • ACS Publications. (2003, April 16). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. [Link]

  • Amerigo Scientific. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • ScienceDirect. (2017, November 11). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. [Link]

Sources

Validation

Comparative Reactivity Guide: 4-Bromobenzyl vs. 4-Chlorobenzyl 2-(Methylamino)benzoate

Executive Summary The strategic selection of a benzylic protecting group or synthetic handle is a critical decision point in drug development and complex molecule synthesis. When utilizing 2-(methylamino)benzoate (N-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic selection of a benzylic protecting group or synthetic handle is a critical decision point in drug development and complex molecule synthesis. When utilizing 2-(methylamino)benzoate (N-methylanthranilate) derivatives, the choice between a 4-bromobenzyl and 4-chlorobenzyl ester fundamentally dictates the molecule's downstream reactivity. This guide provides an objective, data-driven comparison of these two substrates, focusing on their divergent behavior in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and catalytic hydrogenolysis.

Thermodynamic Basis of Reactivity: The C–X Bond

The core performance difference between the 4-bromobenzyl and 4-chlorobenzyl esters is governed by the bond dissociation energy (BDE) of their respective carbon-halogen bonds.

  • 4-Bromobenzyl Ester: The C–Br bond has a relatively low BDE of approximately 81–84 kcal/mol[1]. This weak, highly polarizable bond makes the aryl bromide an excellent electrophile.

  • 4-Chlorobenzyl Ester: The C–Cl bond is significantly stronger, with a BDE of approximately 96–97 kcal/mol[1].

This ~15 kcal/mol thermodynamic gap is the primary causal factor for the divergent kinetics observed during the oxidative addition step of transition-metal catalysis.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd_Br Oxidative Addition (Br) Ea is Low Rapid at 25°C Pd0->OxAdd_Br OxAdd_Cl Oxidative Addition (Cl) Ea is High Requires Heat/Ligands Pd0->OxAdd_Cl PdII_Br Pd(II)-Aryl(Br) Complex OxAdd_Br->PdII_Br PdII_Cl Pd(II)-Aryl(Cl) Complex OxAdd_Cl->PdII_Cl

Thermodynamic divergence in the oxidative addition step of the Palladium catalytic cycle.

Divergent Workflow 1: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) active species into the aryl halide bond.

  • Aryl Bromide Reactivity: The 4-bromobenzyl ester readily undergoes oxidative addition. Standard, commercially available catalyst systems like Pd(PPh3)4 or Pd(OAc)2 with simple phosphines are highly effective, often reaching full conversion at room temperature or under mild heating.

  • Aryl Chloride Reactivity: The 4-chlorobenzyl ester is notoriously inert under standard conditions due to the high activation energy required to cleave the C–Cl bond. To force this reaction, the catalytic system must be engineered with electron-rich, sterically demanding ligands (e.g., Buchwald ligands like XPhos, or bulky biaryl phosphines)[2]. These ligands increase the electron density at the palladium center, enhancing its nucleophilicity and facilitating insertion into the robust C–Cl bond.

Divergent Workflow 2: Chemoselective Hydrogenolysis

Benzyl esters are classic protecting groups, typically cleaved via catalytic hydrogenolysis (Pd/C, H2) to yield the corresponding carboxylic acid (2-(methylamino)benzoic acid) and a toluene derivative. However, the presence of the halogen introduces a competing pathway: hydrodehalogenation.

  • 4-Bromobenzyl Ester: Highly susceptible to concurrent C–Br cleavage. Hydrogenolysis often yields a complex mixture of the desired deprotected acid, debrominated ester, and fully debrominated acid.

  • 4-Chlorobenzyl Ester: The stronger C–Cl bond provides a wider thermodynamic window for chemoselectivity. Under carefully monitored conditions, the benzyl ester can be cleaved while preserving the aryl chloride intact.

ReactivityMap Core 2-(Methylamino)benzoate Benzyl Esters Br_Ester 4-Bromobenzyl Ester (C-Br BDE ~81 kcal/mol) Core->Br_Ester Cl_Ester 4-Chlorobenzyl Ester (C-Cl BDE ~96 kcal/mol) Core->Cl_Ester Suzuki_Br Suzuki Coupling Standard Pd(PPh3)4, RT Fast Oxidative Addition Br_Ester->Suzuki_Br Hydro_Br Hydrogenolysis (Pd/C, H2) Ester Cleavage + Hydrodehalogenation Br_Ester->Hydro_Br Suzuki_Cl Suzuki Coupling Pd/XPhos, 100°C Requires Bulky Ligands Cl_Ester->Suzuki_Cl Hydro_Cl Hydrogenolysis (Pd/C, H2) Chemoselective Ester Cleavage Cl_Ester->Hydro_Cl

Divergent reactivity pathways of 4-bromobenzyl and 4-chlorobenzyl 2-(methylamino)benzoate.

Quantitative Data & Comparative Tables

Table 1: Thermodynamic and Kinetic Parameters

Parameter4-Bromobenzyl Ester4-Chlorobenzyl Ester
C–X Bond Dissociation Energy ~81–84 kcal/mol~96–97 kcal/mol
Oxidative Addition Rate (Pd(PPh3)4) Fast (Minutes to Hours)Negligible / Stalled
Hydrodehalogenation Risk (Pd/C, H2) High (Poor chemoselectivity)Low (Good chemoselectivity)

Table 2: Comparative Suzuki-Miyaura Coupling Yields (Phenylboronic Acid)

Catalytic SystemConditionsYield: 4-BromobenzylYield: 4-Chlorobenzyl
Pd(PPh3)4, K2CO3 THF/H2O, 65°C, 4h>95%<5% (Recovered SM)
Pd2(dba)3, XPhos, K3PO4 Toluene, 100°C, 12h>95%88–92%

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Self-Validating Suzuki-Miyaura Coupling

Causality Focus: This protocol utilizes an internal standard to continuously validate mass balance and differentiate between successful cross-coupling and protodehalogenation side-reactions.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the 4-halobenzyl 2-(methylamino)benzoate substrate (1.0 equiv), phenylboronic acid (1.5 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard for quantitative NMR/HPLC).

  • Catalyst Loading:

    • For Bromide: Add Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 equiv).

    • For Chloride: Add Pd2(dba)3 (2 mol%), XPhos (8 mol%), and K3PO4 (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/H2O (10:1 v/v) to achieve a 0.2 M substrate concentration.

  • Reaction Execution: Seal the flask, remove from the glovebox, and stir at the designated temperature (65°C for Br; 100°C for Cl).

  • Validation & Monitoring: Withdraw 50 µL aliquots hourly. Quench with EtOAc/H2O, filter through a short silica plug, and analyze via HPLC. The reaction is deemed complete when the substrate peak area relative to the internal standard plateaus at <1%.

Protocol B: Chemoselective Hydrogenolysis of the 4-Chlorobenzyl Ester

Causality Focus: Exploiting the C-Cl bond strength to selectively cleave the ester without triggering hydrodehalogenation.

  • Setup: Dissolve 4-chlorobenzyl 2-(methylamino)benzoate (1.0 equiv) in EtOAc (0.1 M).

  • Catalyst Addition: Add 5% Pd/C (10 wt% relative to substrate). Note: Avoid highly active 10% Pd/C or polar protic solvents (like MeOH) which unnecessarily accelerate unwanted C-Cl cleavage.

  • Hydrogenation: Purge the vessel with N2, then introduce H2 via a balloon (1 atm).

  • Monitoring: Monitor strictly by TLC (Hexanes/EtOAc 7:3). Terminate the reaction immediately upon disappearance of the starting material (typically 2-4 hours) to prevent over-reduction.

  • Workup: Filter the suspension through Celite, washing with EtOAc. Concentrate the filtrate in vacuo to yield 2-(methylamino)benzoic acid.

References

  • Source: National Institutes of Health (NIH)
  • Efficient Suzuki cross-coupling reactions using bulky phosphines Source: University of Liverpool URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromobenzyl 2-(methylamino)benzoate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromobenzyl 2-(methylamino)benzoate. As researchers and drug development professionals, our responsibility extends beyon...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromobenzyl 2-(methylamino)benzoate. As researchers and drug development professionals, our responsibility extends beyond synthesis and discovery to include the safe management of chemical waste, ensuring the protection of ourselves, our colleagues, and the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, grounded in established safety protocols and regulatory frameworks.

Executive Summary: The Core Disposal Directive

4-Bromobenzyl 2-(methylamino)benzoate must be treated as halogenated hazardous waste . Due to its chemical structure, which incorporates a brominated aromatic ring, an amine derivative, and an ester, it presents a complex hazard profile. Under no circumstances should this compound be disposed of via standard laboratory drains or in regular solid waste.[1][2] The cornerstone of its proper disposal is meticulous segregation into a designated container for halogenated organic compounds to await collection by a certified hazardous waste management service.[3][4]

Hazard Assessment and Chemical Profile

  • Halogenated Aromatic Moiety (4-Bromobenzyl): Halogenated organic compounds are a significant focus of environmental regulation due to their potential for persistence and toxicity.[3][5] They can be toxic upon inhalation or ingestion and require specific disposal methods, often high-temperature incineration, to prevent the release of harmful byproducts.[2][4] Related compounds like 4-bromobenzoic acid are classified as harmful if swallowed and harmful to aquatic life.[6]

  • Aromatic Amine Moiety (2-methylamino): Aromatic amines as a class are noted for their potential toxicity, with some being known or suspected carcinogens.[7] They can be readily absorbed through the skin, necessitating robust personal protective measures.[7]

  • Ester Linkage: While the ester group itself is common, the overall toxicity is dictated by the alcohol and acid from which it is derived.

Given this composite structure, the compound must be handled as a substance with potential toxicity, skin and eye irritancy, and environmental hazards.

Regulatory Context: Ensuring Compliance

The disposal of chemical waste is not merely a matter of good practice but a legal requirement. All procedures must align with local, national, and international regulations.

  • International Framework: The Basel Convention governs the transboundary movement and environmentally sound management of hazardous wastes, establishing a global framework to protect human health and the environment.[8][9][10]

  • National Regulations (U.S. Example):

    • The Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA), provides the "cradle-to-grave" management framework for hazardous waste. This substance would be classified as hazardous due to its characteristics.

    • The Occupational Safety and Health Administration (OSHA) , through its Laboratory Standard (29 CFR 1910.1450), mandates the development of a Chemical Hygiene Plan (CHP) that includes safe handling and waste disposal procedures to minimize employee exposure.[11][12][13]

Required Personal Protective Equipment (PPE)

Before handling 4-Bromobenzyl 2-(methylamino)benzoate for any purpose, including disposal, the following minimum PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from potential splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.[1]
Body Protection A full-length laboratory coat.Protects skin and clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills.[1]

All handling of the compound or its waste should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[1][7]

Step-by-Step Disposal Protocol

This protocol ensures the safe containment and segregation of 4-Bromobenzyl 2-(methylamino)benzoate waste.

Step 1: Waste Segregation (The Critical Step)

  • Locate the designated "Halogenated Organic Waste" container in your laboratory.

  • It is imperative that this compound is NOT mixed with non-halogenated waste.[4] Mixing them contaminates the entire non-halogenated solvent stream, significantly increasing disposal costs and environmental complexity as the entire volume must then be treated as halogenated waste.[4]

Step 2: Containerization

  • Ensure the designated waste container is made of a compatible material (e.g., polyethylene) and is in good condition, free from leaks or cracks.[14]

  • The container must have a secure, tight-fitting screw-top cap to prevent leaks and the escape of vapors.[3][14]

  • If transferring the waste, use a funnel. Do not leave the funnel in the container after use.[14]

Step 3: Labeling

  • The waste container must be clearly and accurately labeled before or at the moment the first drop of waste is added .[3][14]

  • The label must include:

    • The words "Hazardous Waste" .[14]

    • The full, unabbreviated chemical name: "Waste 4-Bromobenzyl 2-(methylamino)benzoate" .[3]

    • An approximate concentration or percentage if it is in a solution.

Step 4: Accumulation and Storage

  • Keep the waste container sealed at all times, except when adding waste.[14]

  • Store the container in a designated and controlled "Satellite Accumulation Area" near the point of generation.[14]

  • The storage area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

Step 5: Final Disposal

  • Once the container is approximately 90% full, arrange for its removal. Do not overfill.

  • Follow your institution's established procedure to have the waste collected by a licensed hazardous waste disposal contractor.[15] This is the only acceptable final step.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the disposal of 4-Bromobenzyl 2-(methylamino)benzoate.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal cluster_3 Prohibited Actions start Waste Generated: 4-Bromobenzyl 2-(methylamino)benzoate assess Hazard Assessment: Does the compound contain a halogen (F, Cl, Br, I)? start->assess yes YES assess->yes Contains Bromine (Br) no NO segregate Segregate into designated 'HALOGENATED ORGANIC WASTE' container. yes->segregate container Use compatible container with a secure screw-top cap. segregate->container label_waste Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name container->label_waste store Store sealed container in a designated Satellite Accumulation Area. label_waste->store pickup Arrange for pickup by a licensed hazardous waste contractor. store->pickup end Compliant Disposal Complete pickup->end drain Drain Disposal no->drain Prohibited trash Regular Trash no->trash Prohibited non_halogen Non-Halogenated Waste no->non_halogen Prohibited

Caption: Disposal workflow for 4-Bromobenzyl 2-(methylamino)benzoate.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office.

  • Contain Small Spills: If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE (see Section 4).

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[5]

    • Carefully scoop the absorbent material into a designated container.

    • Seal the container, label it as "Spill Debris containing 4-Bromobenzyl 2-(methylamino)benzoate," and dispose of it as halogenated hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water. Dispose of all cleaning materials as hazardous waste.

References

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Vertex AI Search.
  • Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and their Disposal - Earth Negotiations Bulletin. (2025, April 8). IISD.
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  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
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  • The Laboratory Standard. Vanderbilt University.
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  • Safety Data Sheet for 4-bromobenzoic acid. (2025, November 6). MilliporeSigma.
  • Safety Data Sheet for Benzyl benzoate. Merck.
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  • Organic Solvent Waste Disposal. University of British Columbia.

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Handling

Personal protective equipment for handling 4-Bromobenzyl 2-(methylamino)benzoate

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance checklist, but as a dynamic interaction between chemical properties and human physiology. 4-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance checklist, but as a dynamic interaction between chemical properties and human physiology.

4-Bromobenzyl 2-(methylamino)benzoate is a highly specialized halogenated anthranilate derivative, frequently utilized as a building block in drug discovery (particularly in the synthesis of kinase inhibitors). While it is a valuable intermediate, its specific structural motifs require stringent, causality-driven safety protocols. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute laboratory safety.

Chemical Risk Profile & Causality

To handle a chemical safely, you must first understand why it is hazardous. The safety protocols for 4-Bromobenzyl 2-(methylamino)benzoate are dictated by three core molecular features:

  • Electrophilic Benzylic Halogen : The 4-bromobenzyl moiety is a known electrophile. Benzylic bromides and their derivatives can act as alkylating agents, which are notorious for causing skin sensitization, severe irritation, and potential genotoxicity upon prolonged exposure.

  • Lipophilicity and Dermal Transport : The 2-(methylamino)benzoate (N-methylanthranilate) core is highly lipophilic. If this solid powder is dissolved in common laboratory polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the solvent acts as a highly efficient carrier. It can drag the dissolved compound directly through the dermal barrier and into the bloodstream[1].

  • Aerosolization Risk : As a dry powder, electrostatic forces generated during weighing can cause the compound to aerosolize, presenting an immediate inhalation hazard.

Quantitative PPE Matrix

When handling this compound, standard laboratory PPE is insufficient—particularly when solvents are introduced. For example, DMSO can permeate standard nitrile gloves in under 10 minutes, exposing the researcher to the dissolved active pharmaceutical ingredient[1].

The following table summarizes the required PPE based on quantitative breakthrough data and mechanistic hazard analysis:

PPE CategorySpecificationMechanistic Justification & Breakthrough Data
Gloves (Solid Handling) Double-layered Nitrile (min 5 mil)Provides a physical barrier against dry powder. Double gloving allows immediate removal of the outer layer if contaminated.
Gloves (Solution Handling) Butyl Rubber or Heavy-Duty NeopreneDMSO and DMF rapidly degrade standard nitrile. Butyl rubber provides >480 minutes of breakthrough resistance against DMF[2].
Eye/Face Protection Prevents ocular exposure to electrophilic dust or solvent splashes.
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents the accumulation of chemical dust on personal clothing.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of aerosolized benzylic powder if a spill occurs outside of engineering controls[3].

Operational Workflow & Engineering Controls

To create a self-validating safety system, handling must follow a strict operational workflow. The goal is to eliminate the hazard at the source using engineering controls (like a chemical fume hood with a face velocity of 80–100 fpm) before relying on PPE.

Workflow N1 1. Hood Prep & PPE Donning N2 2. Static Elimination & Powder Weighing N1->N2 N3 3. Solvent Addition (DMSO/DMF) N2->N3 N4 4. Sealed Transfer & Reaction Setup N3->N4 N5 5. Decontamination & Waste Segregation N4->N5

Operational workflow for lipophilic halogenated powders, ensuring containment.

Step-by-Step Handling Methodology:
  • Preparation : Verify the chemical fume hood airflow. Clear the hood of unnecessary clutter to prevent turbulent airflow that could scatter powders. Don all required PPE.

  • Static Elimination & Weighing : Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Causality: Halogenated organic powders hold static charges; eliminating this prevents the powder from "jumping" and aerosolizing when the container is opened.

  • Dissolution (High-Risk Phase) : If creating a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Never transport an unsealed solution. Once dissolved, the compound's dermal bioavailability increases exponentially. Switch to Butyl rubber gloves before handling the liquid stock[2].

  • Transfer : Cap the vial tightly and seal it with Parafilm before removing it from the hood. Use a secondary containment vessel (such as a shatterproof plastic beaker) for transport to the LC-MS or biological testing area.

Spill Response & Deactivation Protocol

A spill protocol must be immediate and chemically sound to prevent cross-contamination.

  • Dry Powder Spill : Do NOT sweep. Sweeping generates airborne dust. Gently cover the powder with absorbent paper towels, then wet the towels with a 70% Isopropanol/water mixture to dissolve and trap the compound. Wipe inward to prevent spreading.

  • Solution Spill (in DMSO/DMF) : Immediately cover the spill with an inert, highly porous absorbent (e.g., vermiculite or a commercial chemical spill pad). Do not use water initially, as it will rapidly spread the organic solvent. Once the liquid is absorbed, wash the area thoroughly with laboratory detergent and water to remove any remaining lipophilic residues.

Waste Disposal Plan

Due to the presence of the covalently bound bromine atom, this compound requires specific environmental segregation.

  • Liquid Waste : All liquid waste containing this compound must be routed strictly to Halogenated Organic Waste . Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions and violates environmental regulations.

  • Solid Waste : Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed, clearly labeled hazardous solid waste container, kept separate from general biological or municipal waste.

References

  • Controlling Occupational Exposure to Hazardous Drugs Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Dimethyl sulfoxide permeation through glove materials Taylor & Francis / American Industrial Hygiene Association Journal URL:[Link]

  • Chemical Resistance Guide for Elastomers and Plastics Utah State University (USU) Office of Research / Ansell Occupational Healthcare URL:[Link]

Sources

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